3-Aminopyridazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridazin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUEXFJNQVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586060 | |
| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89203-22-5 | |
| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89203-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Aminopyridazine Hydrochloride: A Technical Overview of its Chemical Properties for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the chemical and physical properties of 3-Aminopyridazine hydrochloride (CAS No: 89203-22-5), a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its structure, physical characteristics, and reactivity, while also highlighting areas where further experimental investigation is warranted.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of 3-Aminopyridazine, presenting as a brown solid.[1] Its salt form enhances its solubility in aqueous solutions, a key property for various laboratory applications.[2] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆ClN₃ | [1] |
| Molecular Weight | 131.56 g/mol | [1] |
| Melting Point | 175.5-176.5 °C | [1][3] |
| Appearance | Brown solid | [1] |
| Solubility in Water | Soluble | [2] |
Synthesis and Preparation
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the synthesis of the parent compound, 3-Aminopyridazine, and its derivatives is described. A general approach to synthesizing aminopyridazines involves the amination of a corresponding halopyridazine.
A logical workflow for the preparation of this compound would typically involve the synthesis of the free base, 3-Aminopyridazine, followed by its reaction with hydrochloric acid.
Spectral and Analytical Data
A comprehensive search of available scientific databases did not yield specific ¹H NMR, ¹³C NMR, FT-IR, or mass spectrometry data for this compound. This represents a significant data gap for researchers requiring detailed characterization of this compound.
For reference, the predicted ¹H-NMR spectral data for the free base, pyridazin-3-amine, is available and shows characteristic peaks for the pyridazine ring protons.[4] However, protonation to form the hydrochloride salt would be expected to induce significant shifts in the NMR spectrum.
Researchers are advised to perform their own analytical characterization to obtain definitive spectral data for this compound. A general experimental workflow for such characterization is outlined below.
Biological Activity and Potential Applications
While specific signaling pathways involving this compound are not well-defined in the literature, derivatives of aminopyridazine have been investigated for their biological activity. Notably, certain aminopyridazine derivatives have been identified as selective GABA-A receptor antagonists.[5] This suggests that the aminopyridazine scaffold may serve as a valuable starting point for the development of novel therapeutics targeting the GABAergic system.
The general mechanism of action for some aminopyridine compounds involves the blockade of voltage-gated potassium channels.[6][7] This activity is the basis for their investigation in various neurological disorders.
It is important to note that the biological activity of this compound itself requires further investigation to be fully understood.
Conclusion
This compound is a chemical compound with potential applications in pharmaceutical research, particularly as a scaffold for the development of neurologically active agents. This guide has summarized the currently available chemical and physical data for this compound. However, significant gaps exist in the publicly available literature, especially concerning detailed spectral and analytical data, and specific experimental protocols. Researchers and drug development professionals are encouraged to conduct their own comprehensive analyses to fully characterize this compound for their specific applications.
References
- 1. This compound | 89203-22-5 [chemicalbook.com]
- 2. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 89203-22-5 [m.chemicalbook.com]
- 4. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]
- 5. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
An In-depth Technical Guide to 3-Aminopyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminopyridazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document details its chemical identity, physical and chemical properties, synthesis, and analytical methods, as well as its role as a potassium channel blocker.
Core Chemical Identity and Properties
This compound is the hydrochloride salt of the heterocyclic amine 3-Aminopyridazine. It is crucial to distinguish between the hydrochloride salt and its free base, as their properties and applications can differ.
CAS Number: 89203-22-5[1][2][3]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Specifications
A clear distinction in properties exists between this compound and its free base, 3-Aminopyridazine. The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions.[4] The following tables summarize the key specifications for both compounds.
Table 1: Specifications of this compound
| Property | Value | Reference |
| CAS Number | 89203-22-5 | [1][2][3] |
| Molecular Formula | C4H6ClN3 | [1][2] |
| Molecular Weight | 131.56 g/mol | [1][2] |
| Appearance | Brown solid | [4] |
| Melting Point | 175.5-176.5 °C | |
| Solubility | Soluble in water | [4] |
| Purity | ≥97% | [4] |
Table 2: Specifications of 3-Aminopyridazine (Free Base)
| Property | Value | Reference |
| CAS Number | 5469-69-2 | |
| Molecular Formula | C4H4ClN3 | [5] |
| Molecular Weight | 95.11 g/mol | |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water | [5] |
| Purity | Not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general workflow involves the synthesis of the 3-aminopyradizine free base followed by conversion to its hydrochloride salt.
Step 1: Synthesis of 3-Amino-6-chloropyridazine (A common precursor)
This protocol is based on the amination of 3,6-dichloropyridazine.[6]
-
Materials:
-
3,6-Dichloropyridazine (1 g, 6.71 mmol)
-
Aqueous ammonia (8 mL)
-
1,4-Dioxane (2 mL)
-
-
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100°C.
-
Maintain the temperature and stir the mixture overnight.
-
After cooling the reaction mixture to room temperature, a solid product should be present.
-
Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.
-
Step 2: Conversion to 3-Aminopyridazine
Further reaction, such as dehalogenation, would be required to convert 3-amino-6-chloropyridazine to 3-aminopyridazine.
Step 3: Formation of this compound
-
Materials:
-
3-Aminopyridazine (free base)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
-
Procedure:
-
Dissolve the synthesized 3-Aminopyridazine free base in a minimal amount of a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and solvent.
-
Dry the purified this compound under vacuum.
-
Purification by Recrystallization
For higher purity, this compound can be recrystallized.
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath will promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for assessing the purity of this compound.
-
Method for Related Aminopyridines (Adaptable for this compound):
-
Column: A mixed-mode column (e.g., Obelisc R) is suitable for separating hydrophilic compounds like aminopyridines.[10]
-
Mobile Phase: An isocratic mobile phase can be developed. Given the hydrophilic nature of the compound, ion-pairing reagents are often used, but methods compatible with LC/MS are also available.[11]
-
Detection: UV detection is a common method.[10]
-
Note: Method development and validation are crucial for accurate quantification.
-
A pre-column derivatization technique can also be employed for the analysis of similar compounds, which may be applicable to this compound.[12][13]
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Mechanism of Action: Potassium Channel Blockade
Aminopyridines, the class of compounds to which 3-Aminopyridazine belongs, are known for their ability to block voltage-gated potassium channels.[14] This action has significant implications in neuroscience and pharmacology.
The primary mechanism involves the physical obstruction of the potassium channel pore, which inhibits the efflux of potassium ions during the repolarization phase of an action potential. This leads to a prolongation of the action potential duration.[15]
Signaling Pathway and Effect on Synaptic Transmission
The blockade of potassium channels by aminopyridines has a direct impact on synaptic transmission. By prolonging the action potential in the presynaptic terminal, the influx of calcium ions through voltage-gated calcium channels is enhanced. This increased intracellular calcium concentration leads to a greater release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[16][17][18][19]
Caption: The mechanism of action of this compound as a potassium channel blocker, leading to enhanced neurotransmitter release.
This technical guide serves as a foundational resource for professionals working with this compound. For specific applications and handling procedures, it is essential to consult detailed safety data sheets and relevant scientific literature.
References
- 1. 89203-22-5 | this compound - Capot Chemical [capotchem.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. This compound - Cas No: 89203-22-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. CAS 89203-22-5: this compound [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 16. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminopyridines and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Aminopyridazine Hydrochloride from 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-aminopyridazine hydrochloride, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 3,6-dichloropyridazine. This document details the multi-step synthesis, including amination, reductive dechlorination, and salt formation, presenting quantitative data in structured tables and offering detailed experimental protocols.
Overall Synthesis Pathway
The conversion of 3,6-dichloropyridazine to this compound is typically achieved in a three-step sequence. The first step involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with an amino group. The second step is a reductive dechlorination to remove the remaining chlorine atom. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
The initial step is the regioselective amination of 3,6-dichloropyridazine. This reaction is typically performed by treating the starting material with an ammonia source, such as aqueous or ethanolic ammonia, at elevated temperatures. The choice of solvent and reaction conditions can significantly influence the reaction time and yield.[1][2]
Data Presentation: Amination Reaction Conditions
| Molar Ratio (Ammonia:Substrate) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3:1 | Dichloromethane | 100 | 9 | 82.60 | 99.07 (GC) | [3] |
| 1.5:1 | DMF / Acetonitrile | 150 | 6 | 89.25 | - | [3] |
| 3:1 | Acetonitrile | 120 | 7 | 93.79 | - | [2] |
| 0.5:1 | Dichloromethane | 30 | 26 | 81.42 | 99.00 (GC) | [3] |
| 9.7:1 | 25% Aqueous Ammonia | 100 | 12 | 96.00 | - | |
| - | Ethanolic Ammonia | 130 | Overnight | - | - |
Experimental Protocol: Amination
Procedure derived from Patent CN104844523A: [2][3]
-
To a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), ammonia water (10.52g, 300mmol), and acetonitrile (200 mL).
-
Stir the mixture in the reaction flask at 120°C for 7 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by recrystallization and silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.
-
After drying, a calculated yield of 93.79% is reported.[2]
Step 2: Synthesis of 3-Aminopyridazine
The second step involves the reductive removal of the remaining chlorine atom from 3-amino-6-chloropyridazine. This is effectively achieved through catalytic hydrogenation, a common and efficient method for dehalogenation.
Data Presentation: Reductive Dechlorination
| Substrate | Catalyst | Reagents | Solvent(s) | Temperature | Time | Yield | Reference |
| 3-Amino-6-chloropyridazine | 10% Palladium on Carbon | Hydrogen gas, Sodium Hydroxide | Tetrahydrofuran, Water | Room Temp. | 2 days | Quantitative |
Experimental Protocol: Reductive Dechlorination
General Procedure for Catalytic Hydrogenation:
-
In a suitable reaction vessel, combine 3-amino-6-chloropyridazine (5.00 g, 38.6 mmol), tetrahydrofuran (240 mL), sodium hydroxide (8.00 g, 200 mmol), and water (32 mL).
-
Add 10% palladium on carbon catalyst (500 mg) to the mixture.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 days.
-
Upon completion of the reaction, filter the mixture to remove the insoluble catalyst.
-
Concentrate the filtrate to yield the crude product.
-
Dissolve the residue in methanol (100 mL) and filter again to remove any remaining insoluble material.
-
Concentrate the filtrate to obtain the target product, pyridazin-3-amine, as a solid in quantitative yield.
Step 3: Synthesis of this compound
The final step is the conversion of the free base, 3-aminopyridazine, into its hydrochloride salt. This is a standard acid-base reaction that improves the compound's crystallinity, stability, and solubility in aqueous media.[3]
Experimental Protocol: Hydrochloride Salt Formation
General Procedure: [4]
-
Dissolve the purified 3-aminopyridazine in a suitable organic solvent, such as ethyl acetate or isopropanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of hydrogen chloride in an organic solvent (e.g., hydrogen chloride in ethyl acetate) or bubble hydrogen chloride gas through the solution while stirring.
-
Monitor the pH of the solution, adjusting it to a slightly acidic pH (e.g., pH 2-3) to ensure complete salt formation.[4]
-
Stir the resulting suspension at a low temperature to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate) to remove any residual impurities.
-
Dry the final product, this compound, under vacuum.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for the preparation of this compound from 3,6-dichloropyridazine. The provided protocols and tabulated data offer a solid foundation for researchers and drug development professionals to produce this key intermediate. The methods described, including selective amination, catalytic hydrogenation, and straightforward salt formation, represent a robust pathway to obtaining the target compound in high yield and purity. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. CAS 89203-22-5: this compound [cymitquimica.com]
- 4. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
The Advent and Advancement of 3-Aminopyridazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic evolution of 3-aminopyridazine compounds. From their foundational synthesis to their contemporary applications as potent kinase inhibitors in oncology, this document provides a comprehensive overview for professionals in the field of drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate a deeper understanding and further exploration of this important heterocyclic scaffold.
A Historical Overview: From Pyridazine to its Amino-Substituted Derivatives
The journey of 3-aminopyridazine compounds begins with the discovery of the parent pyridazine ring. The first synthesis of a pyridazine derivative was accomplished by the renowned chemist Emil Fischer. While the exact date of the first synthesis of 3-aminopyridazine itself is not prominently documented, the development of synthetic routes to access this key intermediate has been a continuous effort in heterocyclic chemistry.
Early methods for the synthesis of the pyridazine core often involved the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. The introduction of the amino group at the 3-position has been achieved through various classical and modern synthetic strategies, evolving from harsher reaction conditions to more efficient and versatile catalytic methods. The availability of starting materials like 3,6-dichloropyridazine has been pivotal in the exploration of 3-aminopyridazine chemistry, allowing for selective functionalization of the pyridazine ring.
Key Synthetic Methodologies
The synthesis of 3-aminopyridazine and its derivatives has been refined over the years, with modern catalytic methods offering significant advantages in terms of efficiency, selectivity, and substrate scope. This section details some of the most important and widely used experimental protocols.
Synthesis of 3-Amino-6-chloropyridazine
A fundamental building block in the synthesis of more complex 3-aminopyridazine derivatives is 3-amino-6-chloropyridazine. A common and efficient method for its preparation involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.
Experimental Protocol:
-
Reaction Setup: In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[1]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C. Maintain the temperature and stir the mixture overnight.[1]
-
Work-up and Purification: After cooling the reaction mixture to room temperature, a solid product should be present. Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
A patented procedure provides more specific quantities and conditions:
-
Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).[2][3]
-
Reaction Conditions: Stir the mixture in the sealed flask at 100°C for 9 hours.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[2]
-
Purification: Remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[2]
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been extensively used to synthesize 3-amino-6-arylpyridazines. This palladium-catalyzed reaction couples an organoboron compound with a halide.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like 1,2-dimethoxyethane (DME) and water.[2]
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.[2][4]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC).[2]
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[2]
One-Pot, Three-Component Synthesis of 3-Aminopyridazine Derivatives
For rapid access to a library of diverse 3-aminopyridazine derivatives, one-pot multi-component reactions are highly valuable. These reactions combine multiple starting materials in a single reaction vessel to form a complex product, minimizing purification steps and saving time and resources.
Experimental Protocol for the Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles:
-
Reaction Setup: In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with hot water (2 x 5 mL). Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.
Quantitative Data: A Comparative Overview
This section provides a summary of quantitative data, including reaction yields for various synthetic methods and the biological activity of selected 3-aminopyridazine derivatives, presented in a clear and comparable format.
Table of Reaction Yields
| Product | Starting Materials | Synthetic Method | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | 3,6-Dichloropyridazine, Aqueous Ammonia | Nucleophilic Aromatic Substitution | ~61 | [5] |
| 3-Amino-6-arylpyridazines (various) | 3-Amino-6-chloropyridazine, Arylboronic acids | Suzuki-Miyaura Cross-Coupling | 22-65 | [6] |
| 3-Amino-5-phenylpyridazine-4-carbonitrile | Phenylglyoxal, Malononitrile, Hydrazine Hydrate | One-Pot Three-Component Reaction | 86 |
Table of In Vitro Anticancer Activity (IC₅₀ Values)
| Compound | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 Kinase | >50 | [7] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A Kinase | >50 | [7] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B Kinase | >50 | [7] |
| Compound 1 (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 3.98 | [8] |
| Compound 7 (Pyrido[2,3-d]pyrimidine derivative) | HeLa (Cervical Cancer) | 9.72 | [8] |
| Compound 5a (Cyanopyridone derivative) | MCF-7 (Breast Cancer) | 1.77 | [9] |
| Compound 5a (Cyanopyridone derivative) | HepG2 (Liver Cancer) | 2.71 | [9] |
| Compound 5e (Cyanopyridone derivative) | MCF-7 (Breast Cancer) | 1.39 | [9] |
| Compound 7b (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 6.22 | [9] |
| Imidazo[1,2-b]pyridazine derivative 34f | FLT3-ITD | 0.004 | [10][11] |
| Imidazo[1,2-b]pyridazine derivative 34f | FLT3-D835Y | 0.001 | [10][11] |
| Imidazo[1,2-b]pyridazine derivative 34f | MV4-11 (AML) | 0.007 | [10][11] |
| Imidazo[1,2-b]pyridazine derivative 34f | MOLM-13 (AML) | 0.009 | [10][11] |
Signaling Pathways and Mechanisms of Action
A significant area of research for 3-aminopyridazine compounds is in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation and survival.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML).[10][11] Constitutive activation of FLT3 leads to the activation of several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which promote cell proliferation and survival.[10][11] 3-Aminopyridazine-based compounds, such as certain imidazo[1,2-b]pyridazine derivatives, have been developed as potent inhibitors of mutated FLT3.[10][11]
FLT3 Signaling Pathway Inhibition by 3-Aminopyridazine Derivatives.
General Kinase Inhibition Workflow
The development of 3-aminopyridazine-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization and in vivo testing.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Aminopyridazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopyridazine hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this guide also includes information on the parent compound, 3-Aminopyridazine, to provide a foundational understanding. The document details standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a structured format for clarity and comparative analysis.
Compound Identification
| Chemical Name | This compound |
| Synonyms | 3-Pyridazinamine, hydrochloride |
| CAS Number | 89203-22-5 |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| Chemical Structure | N1=CC=C(N)N=C1.Cl |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Expected)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available |
¹³C NMR Data (Expected)
| Chemical Shift (ppm) | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
IR Absorption Data (Expected)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | N-H stretching (amine) |
| Data not available | C-H stretching (aromatic) |
| Data not available | C=N stretching (pyridazine ring) |
| Data not available | C=C stretching (pyridazine ring) |
| Data not available | N-H bending (amine) |
Mass Spectrometry (MS)
Mass Spectrometry Data (Expected)
For the hydrochloride salt, the mass spectrum would typically show the molecular ion of the free base, 3-Aminopyridazine.
| m/z | Ion |
| 95.05 | [M+H]⁺ (protonated molecule of free base) |
| Other fragments not available |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
FT-IR Spectroscopy
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
-
Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system for sample introduction.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like 3-Aminopyridazine. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Chemical structure of this compound.
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminopyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and bonding of 3-Aminopyridazine hydrochloride. Due to the limited availability of specific crystallographic data for the hydrochloride salt, this guide synthesizes information from spectroscopic analyses of the parent molecule, 3-aminopyridazine, and theoretical studies of related protonated heterocyclic amines. This document presents available quantitative data in structured tables, outlines a representative experimental protocol for its synthesis, and includes mandatory visualizations of its molecular structure and a proposed synthetic pathway to aid in research and development.
Molecular Structure and Bonding
This compound is the salt formed from the protonation of 3-aminopyridazine. Theoretical and experimental studies on analogous aminopyridines and other nitrogen-containing heterocycles strongly suggest that protonation occurs at one of the ring nitrogen atoms rather than the exocyclic amino group. The lone pair of electrons on the amino group nitrogen is delocalized into the aromatic π-system to a certain extent, making it less basic than the ring nitrogens. Between the two ring nitrogens, N1 is generally considered the more basic and likely site of protonation due to electronic effects within the pyridazine ring.
Upon protonation, the resulting 3-aminopyridazinium cation exhibits significant changes in its electronic structure and bonding. The delocalization of positive charge throughout the aromatic ring influences bond lengths and angles compared to the neutral molecule. The C-N bonds within the ring are expected to have characteristics intermediate between single and double bonds, typical of aromatic systems. The exocyclic C-NH2 bond will also be affected by the overall charge distribution. Hydrogen bonding between the chloride anion and the protons of the aminopyridazinium cation is a key feature of the solid-state structure.
Predicted Molecular Geometry
In the absence of specific single-crystal X-ray diffraction data for this compound, the following DOT diagram illustrates the predicted molecular structure of the 3-aminopyridazinium cation. Bond lengths and angles are based on standard values for similar protonated aromatic heterocyclic systems.
The Biological Frontier of 3-Aminopyridazine Hydrochloride Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its derivatives, those bearing a 3-amino group, often in the form of a hydrochloride salt to enhance solubility and stability, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of 3-aminopyridazine hydrochloride derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It is designed to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.
Quantitative Biological Data
The biological efficacy of 3-aminopyridazine derivatives has been quantified across various assays. The following tables summarize key inhibitory concentrations, providing a comparative landscape of their potential as therapeutic agents.
Table 1: Anticancer Activity of Pyridazine and Aminopyrazine Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyridazinone Derivatives | HCT-116 (Colon) | In vitro cytotoxicity | Potent activity reported | [1] |
| Pyridazinone Derivatives | MCF-7 (Breast) | In vitro cytotoxicity | Potent activity reported | [1] |
| 3,6-disubstituted pyridazine | NCI-60 Panel | Growth Inhibition | GI50 in µM range | [2] |
| Imidazo[1,2-a]pyridine | HL-60 (Leukemia) | MTT Assay | 104.3 - 112.9 µg/mL | [3] |
| Imamine-1,3,5-triazine | MDA-MB-231 (Breast) | MTT Assay | 6.25 - 8.18 | [4] |
Table 2: Kinase Inhibitory Activity of Pyridazine and Related Heterocyclic Derivatives
| Compound/Derivative Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Pyridazinone-based diarylurea | VEGFR-2 | Enzyme Inhibition | 92.2% inhibition at 10 µM | [1][5] |
| Aminopyridin-2-one | MPS1, Aurora A/B | Mobility Shift Assay | 0.247 - 13 | [6] |
| Pyrazolo[3,4-c]pyridazin-3-amine | EGFR, CDK-2 | Enzyme Inhibition | EGFR: 0.391, CDK-2: 0.55 | [7] |
| Pyrazolopyrazine-3-amine | Spleen Tyrosine Kinase | Enzymatic and Cell-based | Promising inhibition | [8] |
| 3-aminopyrazole-based | CDK16 | NanoBRET Assay | EC50: 18.0 nM - 124.0 nM | [9] |
Table 3: Antimicrobial Activity of Pyridazine and Aminopyrazine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |[7][10] | | Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM |[11] | | Chloro-pyridazine Derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 |[8] | | Hydrazone derivative of pyridazine | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity observed for compound 15(d) |[12] | | Bis-indole derivatives with amidine | MRSA | 0.25 - 0.5 |[3] |
Key Signaling Pathways and Mechanisms of Action
3-Aminopyridazine derivatives exert their biological effects by modulating critical cellular signaling pathways implicated in disease progression. The following diagrams illustrate two key pathways frequently targeted by these compounds in the context of cancer.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections outline the methodologies for key assays cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.
Materials:
-
Kinase of interest (e.g., VEGFR-2, JNK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the appropriate kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Using a kit like ADP-Glo™, this involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Positive control antibiotic/antifungal
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A positive control with a known antimicrobial agent should also be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Experimental and Logical Workflows
To ensure a systematic approach to the evaluation of this compound derivatives, a structured workflow is essential.
This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to empower researchers to further explore this promising class of compounds in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential anti-cancer agents. VI. N-oxidation of 3-aminopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
3-Aminopyridazine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of biological pathways. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts specific physicochemical characteristics to the molecules in which it is incorporated. These include a high dipole moment, the capacity for hydrogen bonding, and the ability to engage in π-π stacking interactions, all of which can contribute to enhanced binding affinity and selectivity for biological targets.[1] The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive molecules, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Chemical and Physical Properties
This compound is the salt form of 3-aminopyridazine, which enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.[2] The key properties of the parent compound, 3-aminopyridazine, are summarized in the table below. The hydrochloride salt is typically a crystalline solid.[2]
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃ | [3] |
| Molecular Weight | 95.11 g/mol | [3] |
| CAS Number | 5469-70-5 | [3] |
| Appearance | White to yellow to orange crystalline powder | [3] |
| Melting Point | 168 - 173 °C | [3] |
The presence of the amino group and the pyridazine ring allows for a variety of chemical transformations, including N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[4][5]
Applications in Medicinal Chemistry
The 3-aminopyridazine scaffold has been successfully incorporated into a multitude of biologically active compounds, demonstrating its potential in treating a variety of diseases.
GABA-A Receptor Antagonists
Derivatives of 3-aminopyridazine have been extensively studied as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Antagonists of this receptor are valuable tools for studying GABAergic signaling and have potential therapeutic applications in neurological and psychiatric disorders.
A notable example is the arylaminopyridazine derivative of GABA, SR 95103, which has been shown to be a selective and competitive GABA-A receptor antagonist.[3] Structure-activity relationship studies have revealed that attaching a butyric acid moiety to the N(2) nitrogen of the 3-aminopyridazine core is crucial for its antagonistic activity.[6] Further modifications, such as the introduction of an aromatic π-system at the 6-position of the pyridazine ring, have led to compounds with significantly increased potency.[6]
Quantitative Data for GABA-A Receptor Antagonists:
| Compound | Ki (µM) for [³H]GABA displacement | Reference |
| SR 95103 | 2.2 | [3] |
| SR 95531 | 0.15 | [2] |
| SR 42641 | 0.28 | [2] |
Modulators of Serotonergic and Dopaminergic Systems
3-Aminopyridazine derivatives have also been investigated for their activity as modulators of serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of depression and other mood disorders.[5] Minaprine, a 3-aminopyridazine derivative, exhibits a dual dopaminomimetic and serotoninomimetic activity profile in animal models of depression.[5] SAR studies on minaprine analogues have shown that the serotonergic and dopaminergic activities can be dissociated based on the substitution pattern on the pyridazine ring.[5]
Anticancer Agents
Recent research has explored the potential of 3-aminopyridazine derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines. For instance, certain pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have demonstrated potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[7]
Quantitative Data for Anticancer Activity:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cyanopyridone Derivative 5a | MCF-7 | 1.77 ± 0.1 | [7] |
| Cyanopyridone Derivative 5a | HepG2 | 2.71 ± 0.15 | [7] |
| Cyanopyridone Derivative 5e | MCF-7 | 1.39 ± 0.08 | [7] |
| Cyanopyridone Derivative 5e | HepG2 | 10.70 ± 0.58 | [7] |
| Pyrido[2,3-d]pyrimidine Derivative 7b | MCF-7 | 6.22 ± 0.34 | [7] |
Anti-inflammatory Agents
The anti-inflammatory potential of 3-aminopyridazine derivatives has also been investigated. A hydroxymethylated derivative of minaprine, referred to as minaprinol, has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]
Key Experimental Protocols
The synthesis of diverse 3-aminopyridazine derivatives often involves key chemical transformations. Below are detailed protocols for some of the most common and crucial reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-6-halopyridazine with an arylboronic acid.[4][9]
Reaction Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
3-Amino-6-halopyridazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Solvent (e.g., DME/water, Toluene/water)
Procedure:
-
In a round-bottom flask, combine the 3-amino-6-halopyridazine, arylboronic acid, and base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.
Protocol 2: N-Alkylation of 3-Aminopyridazine
This protocol outlines a general procedure for the N-alkylation of 3-aminopyridazine using an alkyl halide.
Reaction Workflow:
Caption: N-Alkylation experimental workflow.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Base (e.g., NaH, K₂CO₃, 1.2 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
Signaling Pathways
The biological activity of 3-aminopyridazine derivatives is intrinsically linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.
GABA-A Receptor Signaling Pathway
3-Aminopyridazine-based antagonists directly interact with the GABA-A receptor, a chloride ion channel. In normal physiology, GABA binding to this receptor leads to chloride influx and hyperpolarization of the neuron, resulting in an inhibitory signal. The antagonists block this action, leading to a reduction in inhibition.
Caption: GABA-A receptor signaling pathway.
Serotonergic Signaling Pathway
Derivatives like minaprine modulate serotonergic signaling. Serotonin (5-HT), released from the presynaptic neuron, binds to various postsynaptic receptors, initiating downstream signaling cascades that regulate mood and other physiological processes. Modulators can affect the release, reuptake, or receptor binding of serotonin.
Caption: Serotonergic signaling pathway.
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of bioactive molecules with therapeutic potential across various disease areas, including neurology, oncology, and inflammatory disorders. The ability to fine-tune the pharmacological profile of 3-aminopyridazine derivatives through targeted chemical modifications underscores the importance of this scaffold in modern drug discovery. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate further research and innovation in the development of novel therapeutics based on the 3-aminopyridazine core. As our understanding of complex diseases continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation medicines.
References
- 1. CAS 89203-22-5: this compound [cymitquimica.com]
- 2. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Reactivity of the Amino Group on the Pyridazine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of an amino group onto this ring system profoundly influences its chemical reactivity and biological activity, making aminopyridazines valuable building blocks for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group on the pyridazine ring, focusing on key reactions, experimental protocols, and the pharmacological significance of the resulting derivatives.
Electronic Nature and Reactivity of the Aminopyridazine Core
The pyridazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency governs its reactivity towards nucleophiles and electrophiles. The position of the amino group on the ring further modulates this electronic character. In 3-aminopyridazine, the amino group, a strong electron-donating group, can partially offset the electron-withdrawing effect of the ring nitrogens, influencing the sites of electrophilic and nucleophilic attack.
Key Reactions of the Amino Group on the Pyridazine Ring
The amino group on the pyridazine ring can undergo a variety of chemical transformations, serving as a handle for further functionalization. The principal reactions include diazotization followed by nucleophilic substitution (Sandmeyer and related reactions), direct nucleophilic substitution on the ring, and palladium-catalyzed cross-coupling reactions.
Diazotization and Subsequent Transformations
Diazotization of the amino group on the pyridazine ring provides a versatile intermediate, the diazonium salt, which can be readily converted into a wide range of functional groups. This two-step sequence is a powerful tool for the diversification of the pyridazine scaffold.
The Sandmeyer reaction involves the conversion of the diazonium salt to a halide or cyanide using a copper(I) salt. This reaction is a reliable method for introducing these functional groups onto the pyridazine ring.
Experimental Protocol: Sandmeyer Reaction of 3-Amino-6-chloropyridazine
-
Materials: 3-amino-6-chloropyridazine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl), ice.
-
Procedure:
-
Dissolve 3-amino-6-chloropyridazine (1.0 eq) in concentrated HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 3,6-dichloropyridazine.
-
Logical Relationship for Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction on an aminopyridazine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been successfully applied to the functionalization of aminopyridazines.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromopyridazine
-
Materials: 3-amino-6-bromopyridazine, arylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a reaction vessel, add 3-amino-6-bromopyridazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-amino-6-arylpyridazine.
-
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It can be used to couple an amine with a halopyridazine, providing access to a wide range of N-substituted aminopyridazine derivatives.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-aminopyridazine
-
Materials: 3-Chloro-6-aminopyridazine, primary or secondary amine, Pd₂(dba)₃, Xantphos, cesium carbonate (Cs₂CO₃), 1,4-dioxane.
-
Procedure:
-
To an oven-dried Schlenk tube, add 3-chloro-6-aminopyridazine (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-substituted diaminopyridazine.
-
Caption: Simplified GABA-A receptor signaling and the action of aminopyridazine antagonists.
Anticancer Activity: VEGFR-2 Inhibition
Many pyridazine derivatives have been investigated for their anticancer properties. One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: VEGFR-2 signaling pathway and its inhibition by aminopyridazine derivatives.
Antimicrobial Activity: DNA Gyrase Inhibition
Certain aminopyridazine derivatives have demonstrated promising antimicrobial activity. A key target for these compounds is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death.
Mechanism of DNA Gyrase Inhibition
Caption: Simplified mechanism of DNA gyrase inhibition by aminopyridazine derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activity of selected aminopyridazine derivatives.
Table 1: Anticancer Activity of Aminopyridazine Derivatives (VEGFR-2 Inhibitors)
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 5b | HCT-116 | 30.3 | [1] |
| 6a | HCT-116 | 33.7 | [1] |
| 17a | HepG2 | 1.13 | [2] |
| 10g | MCF-7 | 0.74 | [2] |
Table 2: Antimicrobial Activity of Aminopyridazine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| 10h | Staphylococcus aureus | 16 | Not specified | [3] |
| 8g | Candida albicans | 16 | Not specified | [3] |
| 7 | S. aureus (MRSA) | 7.8 (µM) | Not specified | [4] |
| 13 | A. baumannii | 3.74 (µM) | Not specified | [4] |
Spectroscopic Data
The structural elucidation of newly synthesized aminopyridazine derivatives relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR.
Table 3: Representative ¹H and ¹³C NMR Data for a 3-Amino-4-aryl-6-methylpyridin-2(1H)-one Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.20 | s | CH₃ |
| 6.00 | s | H-5 | |
| 7.38 | br. s | Aromatic-H | |
| 7.95 | s | CHO (formamide) | |
| 8.78 | br. s | NHCO | |
| 11.91 | s | NH (ring) | |
| ¹³C | 18.3 | CH₃ | |
| 106.0 | C-5 | ||
| 120.0-137.8 | Aromatic-C | ||
| 143.0 | C-4 | ||
| 160.5 | C-6 | ||
| 164.9 | C-2 |
Note: Data adapted from a representative N-formyl derivative for illustrative purposes.
Conclusion
The amino group on the pyridazine ring is a versatile functional group that provides a gateway to a vast chemical space of pharmacologically relevant molecules. Understanding its reactivity through key transformations such as diazotization, Sandmeyer reactions, and palladium-catalyzed cross-couplings is crucial for the rational design and synthesis of novel drug candidates. The diverse biological activities exhibited by aminopyridazine derivatives, including GABA-A receptor antagonism, anticancer, and antimicrobial effects, underscore the importance of this scaffold in modern medicinal chemistry. This guide serves as a foundational resource for researchers and scientists in the field, providing essential protocols, data, and mechanistic insights to facilitate further exploration of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agrochemical Potential of 3-Aminopyridazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus is a critical pharmacophore in the development of a wide array of bioactive molecules. Among its derivatives, 3-Aminopyridazine hydrochloride stands out as a versatile precursor for the synthesis of novel agrochemicals. This technical guide explores the potential applications of this compound and its derivatives as herbicides, insecticides, fungicides, and plant growth regulators. We provide a comprehensive overview of the mechanisms of action, quantitative efficacy data, detailed experimental protocols for bioassays and synthesis, and logical workflows to guide future research and development in this promising area of agrochemical science.
Introduction: The Versatility of the Pyridazine Scaffold
Pyridazine and its derivatives have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making it a valuable scaffold for designing molecules with specific target interactions. This compound, a stable and reactive starting material, serves as a key building block for creating a portfolio of agrochemicals with varied modes of action.[3][4][5] Its utility is particularly noted in the synthesis of crop protection agents, including herbicides and pesticides, thus contributing to global food security.[4] This guide will delve into the specific applications of this compound and its derivatives in modern agriculture.
Herbicidal Applications: Targeting Essential Plant Processes
Derivatives of 3-aminopyridazine have demonstrated significant potential as herbicides, particularly for pre-emergence applications. These compounds can offer selectivity, effectively controlling weeds in major crops like rice.
Mechanism of Action: Phytoene Desaturase (PDS) Inhibition
A key herbicidal mechanism of action for pyridazine derivatives is the inhibition of the enzyme Phytoene Desaturase (PDS). PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death. The herbicidal inhibitor, such as the commercial pyridazine herbicide norflurazon, binds to the plastoquinone-binding site on PDS, blocking the reoxidation of the FAD cofactor and halting the desaturation of phytoene.
Caption: Phytoene Desaturase (PDS) Inhibition Pathway.
Quantitative Herbicidal Activity
The herbicidal efficacy of pyridazine derivatives has been demonstrated in various studies. The data below summarizes the activity of selected compounds.
| Compound Class | Target Weeds | Application Type | Efficacy | Reference Compound |
| Pyridazyl Phenyl Ethers | Radish, Millet | Pre-emergence | Conspicuous effectiveness | - |
| 3-Phenoxypyridazines | Barnyardgrass, Spikerush | Pre-emergence | Powerful effects, no injury to rice | - |
| Pyridazinone Derivatives | Barnyardgrass, Rape | Pre-emergence | Bleaching at 10 µg/mL, active at 300 g/ha | - |
| 3-Arylalkylamino-6-chloropyridazines | Brassica napus | Pre-emergence | 76.42% inhibition at 10 µg/mL | - |
Experimental Protocol: Pre-emergence Herbicidal Screening
This protocol outlines a standard method for evaluating the pre-emergence herbicidal activity of 3-aminopyridazine derivatives in a greenhouse setting.
1. Materials:
- Test compounds (derivatives of this compound)
- Commercial standard herbicide (e.g., Norflurazon)
- Seeds of target weed species (e.g., barnyardgrass, rape) and crop species (e.g., rice)
- Greenhouse pots or flats (e.g., 10-inch square)
- Sterilized soil mix (e.g., 1:1 soil:sand with fertilizer)
- Pressurized sprayer with a flat fan nozzle
- Acetone or DMSO (for dissolving test compounds)
- Tween-20 (surfactant)
2. Procedure:
- Compound Preparation: Prepare stock solutions of the test compounds and the reference herbicide in a suitable solvent (e.g., acetone). For application, create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20).
- Potting and Sowing: Fill pots or flats with the sterilized soil mix. Sow the seeds of the weed and crop species at a uniform depth (e.g., 1 cm).
- Herbicide Application: Using the pressurized sprayer, apply the different concentrations of the test compounds and the reference herbicide evenly to the soil surface.[6] An untreated control group (sprayed only with the water/surfactant solution) must be included.
- Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.
- Data Collection: After a set period (e.g., 21 days), assess the following parameters:
- Emergence rate: Count the number of emerged seedlings in each pot.
- Phytotoxicity: Visually rate the damage to the emerged seedlings on a scale (e.g., 0 = no effect, 100 = complete kill).
- Biomass: Harvest the above-ground parts of the seedlings, dry them in an oven, and record the dry weight.
- Data Analysis: Calculate the percentage of inhibition for emergence and biomass compared to the untreated control. Determine the EC50 (effective concentration to cause 50% effect) for the most sensitive parameters.
Insecticidal Applications: Disrupting the Nervous System
Derivatives of 3-aminopyridazine have emerged as potent insecticides, primarily targeting the central nervous system of insects.
Mechanism of Action: GABA Receptor Antagonism
Many insecticidal pyridazine derivatives function as antagonists of the γ-aminobutyric acid (GABA) receptor.[7][8][9] The GABA receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of nerve impulses. By acting as non-competitive antagonists, these insecticides block the chloride channel, preventing the inhibitory action of GABA. This leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and death of the insect.
Caption: GABA Receptor Antagonism by Pyridazine Derivatives.
Quantitative Insecticidal Activity
The insecticidal efficacy of various pyridazine derivatives has been quantified against several pest species.
| Compound Class | Target Pest | Assay Type | Efficacy (LC50 / Mortality) | Reference Compound |
| Iminopyridazine Derivatives | Drosophila melanogaster | - | 96% mortality at 200 mg/L (48h) | - |
| Iminopyridazine Derivatives | Plutella xylostella | - | 97% mortality at 300 mg/L (48h) | - |
| Diacylhydrazine Derivatives | Spodoptera exigua | Leaf-dip | LC50 = 23.67 mg/L | Tebufenozide (LC50 = 37.77 mg/L) |
| Distyrylpyridine Derivatives | Aphis craccivora (nymphs) | - | LC50 = 0.005 ppm (48h) | Acetamiprid (LC50 = 0.006 ppm) |
| Distyrylpyridine Derivatives | Aphis craccivora (adults) | - | LC50 = 0.014 ppm (48h) | Acetamiprid (LC50 = 0.023 ppm) |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol details a widely used method for assessing the contact toxicity of insecticidal compounds.[10][11][12][13]
1. Materials:
- Test compounds (derivatives of this compound)
- Commercial standard insecticide (e.g., Fipronil)
- Target insect species (e.g., Aphis craccivora)
- Host plant leaves (e.g., cotton or brinjal leaves)
- Petri dishes
- Acetone or DMSO
- Tween-80 (surfactant)
- Distilled water
2. Procedure:
- Insect Rearing: Maintain a healthy, age-standardized colony of the target insect species on untreated host plants.
- Solution Preparation: Prepare a stock solution of each test compound and the reference insecticide in a suitable solvent. Create a series of graded concentrations by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80).
- Leaf Treatment: Select fresh, undamaged host plant leaves. Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.[14]
- Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air-dry completely.
- Insect Exposure: Place one treated leaf in each Petri dish. Introduce a known number of insects (e.g., 20 adults) into each dish.
- Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).
- Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours).
- Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.
Fungicidal Applications: A Newer Frontier
While less explored than their herbicidal and insecticidal counterparts, aminopyridine and pyridazine derivatives show promise as fungicides against a range of plant pathogens.
Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
A novel mode of action for aminopyridine-based fungicides, such as Aminopyrifen, is the inhibition of the GWT-1 protein, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors in fungi. GPI-anchors are essential for attaching certain proteins to the fungal cell wall, which are crucial for maintaining cell wall integrity. Inhibition of this process disrupts cell wall structure and leads to the perturbation of mycelial growth.
Caption: Inhibition of Fungal GPI-Anchor Biosynthesis.
Quantitative Fungicidal Activity
The in vitro and in vivo efficacy of aminopyridine and imidazo[1,2-b]pyridazine derivatives against various phytopathogenic fungi is presented below.
| Compound Class | Target Fungi | Assay Type | Efficacy (EC50 / MIC) | Reference Compound |
| Aminopyrifen | Botrytis cinerea | In vitro | EC50 = 0.0039 mg/L | - |
| Aminopyrifen | Colletotrichum orbiculare | In vivo (pot) | EC50 = 3.6 mg/L | - |
| Imidazo[1,2-b]pyridazines | Alternaria alternata | In vitro | EC50 = 4.0 µg/mL | Chlorothalonil, Hymexazol |
| Imidazo[1,2-b]pyridazines | Pyricularia oryzae | In vitro | EC50 = 7.7 µg/mL | Chlorothalonil, Hymexazol |
Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)
This protocol is based on the guidelines from the Clinical & Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[15][16][17]
1. Materials:
- Test compounds (derivatives of this compound)
- Reference antifungal agents (e.g., Fluconazole, Chlorothalonil)
- Fungal strains (e.g., Botrytis cinerea, Fusarium solani)
- RPMI-1640 medium buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator
2. Procedure:
- Inoculum Preparation: Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar). Prepare a spore or conidial suspension in sterile saline. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
- Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antifungals in the 96-well plates using the RPMI-1640 medium.
- Inoculation: Add a standardized volume of the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Plant Growth Regulation: Enhancing Crop Performance
The application of pyridazine derivatives as plant growth regulators (PGRs) is an emerging area of research.[1][18] These compounds have the potential to influence various aspects of plant development, such as germination, root growth, and shoot elongation.
Potential Mechanisms of Action
While the precise mechanisms are still under investigation, pyridazine-based PGRs may influence plant growth by modulating the levels or signaling pathways of natural plant hormones like auxins, gibberellins, and cytokinins. Further research is needed to elucidate the specific molecular targets.
Quantitative Plant Growth Regulation Activity
Currently, there is limited publicly available quantitative data specifically on the plant growth regulating effects of this compound derivatives. The table below is a template for recording such data as it becomes available through further research.
| Compound | Plant Species | Application Method | Observed Effect | Concentration |
| [Data Pending] | [e.g., Tomato, Wheat] | [e.g., Seed treatment, Foliar spray] | [e.g., Increased root length, Enhanced germination rate] | [e.g., mg/L or µM] |
Experimental Protocol: Seedling Growth Assessment
This protocol provides a framework for evaluating the effects of chemical compounds on early plant growth.[19][20][21][22]
1. Materials:
- Test compounds
- Seeds of a model plant species (e.g., lettuce, tomato)
- Petri dishes or germination boxes
- Filter paper or other germination substrate
- Growth chamber with controlled light, temperature, and humidity
2. Procedure:
- Solution Preparation: Prepare a range of concentrations of the test compound in distilled water. An untreated water control is essential.
- Seed Treatment:
- For Germination Assay: Place a set number of seeds (e.g., 50) on filter paper moistened with the test solution in each Petri dish.
- For Seedling Growth Assay: Germinate seeds in water first. Once the radicle has emerged, transfer the seedlings to a hydroponic system or a substrate containing the test solutions.
- Incubation: Place the dishes or containers in a growth chamber under optimal conditions for the chosen plant species.
- Data Collection: After a defined period (e.g., 7-14 days), measure the following parameters:
- Germination Percentage and Speed: Count the number of germinated seeds daily.
- Root and Shoot Length: Measure the length of the primary root and the shoot of each seedling.
- Fresh and Dry Weight: Determine the fresh weight of the seedlings, then dry them to a constant weight to measure the dry biomass.
- Data Analysis: Compare the measurements for each treatment group to the control group. Use statistical analysis (e.g., ANOVA) to determine if the observed effects are significant.
Synthesis of Agrochemical Derivatives from this compound
This compound is a readily available starting material for the synthesis of various agrochemically active molecules. A common strategy involves the derivatization of the closely related 3-amino-6-chloropyridazine.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of diverse pyridazine-based agrochemicals starting from this compound.
Caption: General Synthesis Workflow for Pyridazine Agrochemicals.
Experimental Protocol: Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for synthesizing 3-amino-6-arylpyridazines, which are key intermediates for many of the agrochemicals discussed.[3][23]
1. Materials:
- 3-Amino-6-chloropyridazine
- Substituted arylboronic acid
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., Na2CO3)
- Solvent (e.g., a mixture of toluene, ethanol, and water)
- Standard laboratory glassware and purification equipment (e.g., for column chromatography)
2. Procedure:
- Reaction Setup: In a round-bottom flask, combine 3-amino-6-chloropyridazine, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 2 equivalents).
- Solvent Addition: Add the solvent mixture to the flask.
- Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.
- Characterization: Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the discovery and development of novel agrochemicals. Its derivatives have demonstrated potent herbicidal activity through the inhibition of phytoene desaturase, insecticidal effects via GABA receptor antagonism, and promising fungicidal properties by targeting GPI-anchor biosynthesis. While the potential for plant growth regulation is evident, this area requires further investigation to establish clear mechanisms and quantitative effects.
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening a wider range of derivatives to optimize potency, selectivity, and environmental profile.
-
Elucidating mechanisms of action: Investigating the molecular targets for fungicidal and plant growth regulating activities.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Building predictive models to guide the design of more effective compounds.
-
Field trials: Evaluating the performance of lead compounds under real-world agricultural conditions.
By leveraging the chemical tractability of the 3-aminopyridazine scaffold, researchers can continue to develop innovative solutions to address the ongoing challenges in crop protection and food production.
References
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. scielo.br [scielo.br]
- 7. researchmap.jp [researchmap.jp]
- 8. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. rjas.org [rjas.org]
- 13. entomoljournal.com [entomoljournal.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. ifyber.com [ifyber.com]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Inoculation of PGPR Staphylococcus sciuri to Seeds and Seedlings of Rice and Tomato Plants for Increased Root and Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. Seedling Responses to Organically-Derived Plant Growth Promoters: An Effects-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Plant Growth Regulators on Germination and Seedling Growth of Passiflora alata and Passiflora edulis [mdpi.com]
- 23. electronicsandbooks.com [electronicsandbooks.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Aminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of halogenated 3-aminopyridazine derivatives, which are pivotal intermediates in the synthesis of novel compounds for drug discovery and materials science. The pyridazine core is a significant pharmacophore, and the ability to introduce a variety of substituents via C-C bond formation is crucial for developing new pharmaceutical agents.[1][2][3]
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4][5] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][6][7] For nitrogen-containing heterocycles like 3-aminopyridazine, a common starting material for such couplings is a halogenated derivative, most notably 3-amino-6-chloropyridazine, which allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.[1][6]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various boronic acids. These examples serve as a strong foundation for reaction optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good | [6] |
| 3-Amino-6-chloropyridazine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 55 | [6] |
| 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 65 | [1] |
| 3-Amino-6-chloropyridazine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | [1] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH | 80 | 14-28 | [4] |
Note: Yields are highly dependent on the specific boronic acid used, with electron-rich partners often providing better results. The presence of the amino group on the pyridazine ring can sometimes present challenges, such as catalyst inhibition, which may require careful optimization of the reaction conditions.[6]
Experimental Protocols
This section provides detailed methodologies for the Suzuki-Miyaura coupling of a halogenated 3-aminopyridazine derivative.
Protocol 1: Conventional Heating
This protocol describes a general method for the synthesis of 6-aryl-substituted 3-aminopyridazines from a halogenated precursor under conventional heating.
Materials:
-
3-Amino-6-chloropyridazine (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4][6]
-
Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)[4][7]
-
Degassed solvent system, e.g., 1,2-Dimethoxyethane (DME)/Ethanol/Water or 1,4-Dioxane/Water (typically in a 4:1 ratio)[6][7]
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The mixture will likely be a suspension.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers and wash with brine (1 x 50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-3-aminopyridazine derivative.[6]
Protocol 2: Microwave-Assisted Heating
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[7]
Materials:
-
3-Amino-6-chloropyridazine (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)[7]
-
Palladium catalyst and ligand (if not using a pre-formed catalyst)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[7]
-
Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water[7]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 3-amino-6-chloropyridazine, the arylboronic acid, and the base.[7]
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if applicable), followed by the chosen solvent system.
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7] Optimal temperature and time should be determined for each specific substrate combination.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[7]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
- 3. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amination with 3-Aminopyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental setup of amination reactions utilizing 3-aminopyridazine hydrochloride. The protocols focus on the widely applied Buchwald-Hartwig palladium-catalyzed cross-coupling reaction, a cornerstone in modern synthetic chemistry for the formation of C-N bonds. Given the prevalence of the pyridazine moiety in pharmaceuticals, these methods are of significant interest in drug discovery and development.
Introduction
3-Aminopyridazine is a versatile building block in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its derivatives are explored for applications in treating neurological disorders and as potential anti-cancer agents.[1] The hydrochloride salt is a common, stable form of this reagent. The amination of aryl and heteroaryl halides with this compound provides a direct route to N-substituted 3-aminopyridazines, which are key intermediates in the synthesis of complex pharmaceutical agents.
The Buchwald-Hartwig amination is a powerful method for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions.[3][4] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an inert solvent.[5][6] This document outlines both a conventional and a microwave-assisted protocol for this important transformation.
Data Presentation
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of an aryl bromide (e.g., 4-bromoanisole) with this compound. The expected product is N-(4-methoxyphenyl)pyridazin-3-amine. Please note that yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 12 - 24 hours | 10 - 30 minutes |
| Typical Yield | 70 - 90% | 75 - 95% |
| Purity (post-chromatography) | >95% | >95% |
| Catalyst Loading (Pd) | 1 - 5 mol% | 2 - 5 mol% |
| Ligand Loading | 1.2 - 1.5 x Pd loading | 1.2 - 1.5 x Pd loading |
| Base Equivalents | 2.5 - 3.0 | 2.5 - 3.0 |
Experimental Protocols
Protocol 1: Conventional Buchwald-Hartwig Amination
This protocol describes the amination of 4-bromoanisole with this compound using a palladium catalyst and a phosphine ligand under conventional heating.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 2.4 mol%), and sodium tert-butoxide (2.5 equivalents).
-
Add this compound (1.2 equivalents) and the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent) to the flask.
-
Add anhydrous solvent (toluene or dioxane, to make a 0.1-0.2 M solution with respect to the aryl halide).
-
Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note: Since this compound is used, an additional equivalent of base is required to neutralize the HCl salt in situ to generate the free amine for the catalytic cycle. The total amount of base should be sufficient to both neutralize the hydrochloride and act as the base in the catalytic cycle.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol utilizes microwave irradiation to accelerate the amination reaction, significantly reducing the reaction time.[2][7]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 7 mol%), and sodium tert-butoxide (2.2 equivalents).[2]
-
Add this compound (1.2 equivalents) and the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130-150 °C for 10-30 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purification are performed as described in Protocol 1 (steps 6-10).
Expected Results and Characterization
The expected product from the reaction of this compound and 4-bromoanisole is N-(4-methoxyphenyl)pyridazin-3-amine. The following are expected characterization data, based on similar reported compounds.[8][9]
| Analysis | Expected Data for N-(4-methoxyphenyl)pyridazin-3-amine |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.6-8.4 (m, 1H, pyridazine-H), 7.5-7.3 (m, 3H, pyridazine-H and Ar-H), 7.0-6.8 (m, 3H, pyridazine-H and Ar-H), 3.85 (s, 3H, OCH₃), NH proton may be broad. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 158-155 (C-O), 150-140 (pyridazine C-N and C-NH), 135-130 (Ar-C), 125-120 (pyridazine CH and Ar-CH), 115-110 (pyridazine CH and Ar-CH), 55.5 (OCH₃). |
| FT-IR (KBr, cm⁻¹) | 3300-3200 (N-H stretch), 1610-1580 (C=N and C=C stretch), 1250-1230 (C-O stretch).[10] |
| Mass Spec (ESI) | Expected [M+H]⁺: 202.09 |
Mandatory Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Buchwald-Hartwig Catalytic Cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Pyridazin-3-one Derivatives from 3-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel pyridazin-3-one derivatives, commencing from the readily available starting material, 3-aminopyridazine. This multi-step synthetic pathway offers a versatile route to a range of N-substituted pyridazin-3-ones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
Introduction
Pyridazin-3-one and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. These molecules are known to exhibit a wide spectrum of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial activities. The synthetic route detailed herein provides a practical and adaptable methodology for accessing a library of novel pyridazin-3-one analogues for screening and development purposes.
The overall synthetic strategy involves a three-step sequence starting from 3-aminopyridazine:
-
Diazotization and Sandmeyer Reaction: Conversion of the 3-amino group of 3-aminopyridazine to a chloro group, yielding 3-chloropyridazine.
-
Hydrolysis: Transformation of 3-chloropyridazine to the core intermediate, pyridazin-3(2H)-one.
-
N-Alkylation: Introduction of various substituents at the N2 position of the pyridazin-3(2H)-one ring to generate a library of novel derivatives.
This document provides detailed experimental protocols for each of these key transformations, along with a summary of representative quantitative data and visualizations to aid in the experimental workflow.
Synthetic Workflow Overview
The following diagram illustrates the overall synthetic pathway from 3-aminopyridazine to novel N-substituted pyridazin-3-one derivatives.
Caption: Overall synthetic scheme from 3-aminopyridazine to target compounds.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the intermediates and a selection of novel pyridazin-3-one derivatives.
| Step | Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1 | 3-Chloropyridazine | 3-Aminopyridazine, NaNO₂, HCl, CuCl | Water, HCl | ~2 h | 60-70 (Est.) | 35-38 | C₄H₃ClN₂ |
| 2 | Pyridazin-3(2H)-one | 3-Chloropyridazine, NaOH | Water | 6-8 h | 70-80 (Est.) | 104-106 | C₄H₄N₂O |
| 3a | 2-Benzyl-pyridazin-3(2H)-one | Pyridazin-3(2H)-one, Benzyl chloride, K₂CO₃ | Acetonitrile | 12 h | ~75 | Oil | C₁₁H₁₀N₂O |
| 3b | 2-Allyl-6-methylpyridazin-3(2H)-one | 6-Methylpyridazin-3(2H)-one, Allyl bromide, K₂CO₃ | Acetonitrile | 12 h | 70-80 | Oil | C₈H₁₀N₂O |
| 3c | Ethyl 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetate | Pyridazin-3(2H)-one, Ethyl bromoacetate, NaOMe | Ethanol | 6 h | 71-92 | N/A | C₈H₁₀N₂O₃ |
Note: "Est." indicates an estimated value based on analogous reactions reported in the literature. N/A denotes data not available in the cited sources.
Experimental Protocols
Step 1: Synthesis of 3-Chloropyridazine (Sandmeyer Reaction)
This protocol describes the conversion of 3-aminopyridazine to 3-chloropyridazine via a Sandmeyer reaction.[1][2]
Materials:
-
3-Aminopyridazine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, beakers, magnetic stirrer, dropping funnel, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled solution of 3-aminopyridazine, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloropyridazine.
-
The product can be further purified by column chromatography or distillation.
Step 2: Synthesis of Pyridazin-3(2H)-one (Hydrolysis)
This protocol details the hydrolysis of 3-chloropyridazine to pyridazin-3(2H)-one.[3]
Materials:
-
3-Chloropyridazine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter, filtration apparatus.
Procedure:
-
In a round-bottom flask, suspend 3-chloropyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully neutralize the cooled solution to pH 7 by the dropwise addition of concentrated hydrochloric acid.
-
The product will precipitate out of the solution upon neutralization.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain pyridazin-3(2H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 3: Synthesis of Novel N-Substituted Pyridazin-3-one Derivatives (N-Alkylation)
This protocol provides a general method for the N-alkylation of pyridazin-3(2H)-one to introduce novel substituents.[4]
Materials:
-
Pyridazin-3(2H)-one
-
Alkyl or Benzyl Halide (e.g., benzyl chloride, allyl bromide, ethyl bromoacetate) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) (1.5 eq)
-
Anhydrous Acetonitrile or Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator.
Procedure:
-
To a round-bottom flask, add pyridazin-3(2H)-one (1.0 eq) and anhydrous acetonitrile or ethanol.
-
Add the base (anhydrous potassium carbonate or sodium methoxide) to the suspension.
-
Stir the mixture at room temperature for 15 minutes, then add the alkyl or benzyl halide dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted pyridazin-3-one derivative.
Visualization of Experimental Workflow
The following diagram outlines the key stages in a typical experimental workflow for the synthesis and purification of a novel pyridazin-3-one derivative.
Caption: A typical experimental workflow for N-alkylation and purification.
References
- 1. 2-benzyl-3(2H)-pyridazinone | C11H10N2O | CID 21479130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Pyridazinyl-Triazines from 3-Aminopyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a representative one-pot synthesis of 2,4-disubstituted-1,3,5-triazines incorporating a pyridazine moiety, starting from 3-aminopyridazine hydrochloride. The pyridazine ring is a key structural feature in several approved drugs, and its incorporation into the versatile triazine scaffold presents significant opportunities in drug discovery.[1] The described methodology is based on the well-established sequential nucleophilic substitution of cyanuric chloride, offering an efficient route to novel compound libraries for biological screening.
Introduction
The fusion of pyridazine and triazine heterocyclic systems has garnered considerable interest in medicinal chemistry. Pyridazine-containing compounds are noted for their diverse pharmacological activities, including their use as kinase inhibitors in oncology.[2][3] The 1,3,5-triazine core, often synthesized from cyanuric chloride, serves as a versatile scaffold that allows for the introduction of multiple substituents in a controlled manner, enabling the fine-tuning of physicochemical and pharmacological properties.[4][5] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction time, resource consumption, and waste generation.[6][7][8]
This document outlines a hypothetical, yet chemically plausible, one-pot protocol for the synthesis of N-(pyridazin-3-yl)-1,3,5-triazine derivatives. The procedure leverages the differential reactivity of the chlorine atoms on the cyanuric chloride core, allowing for a stepwise and controlled addition of nucleophiles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(Substituted)-6-chloro-N-(pyridazin-3-yl)-1,3,5-triazin-2-amine Derivatives
This protocol describes the sequential, one-pot reaction of cyanuric chloride with this compound followed by a second nucleophile. The temperature-controlled, stepwise substitution of the chlorine atoms on the triazine ring is key to this synthesis.
Materials:
-
Cyanuric chloride (1.0 eq)
-
This compound (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Second nucleophile (e.g., morpholine, aniline, piperidine) (1.05 eq)
-
Anhydrous Acetonitrile (or Tetrahydrofuran)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile.
-
First Nucleophilic Substitution: Cool the solution to 0-5 °C using an ice bath. In a separate flask, suspend this compound (1.0 eq) in anhydrous acetonitrile and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Add this suspension dropwise to the cooled cyanuric chloride solution over 30 minutes.
-
Reaction Monitoring (Step 1): Allow the reaction mixture to stir vigorously at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Second Nucleophilic Substitution: To the same reaction mixture, add the second nucleophile (1.05 eq) followed by an additional portion of DIPEA (1.1 eq).
-
Reaction Monitoring (Step 2): Allow the reaction to warm to room temperature and stir for 12-24 hours. Again, monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes illustrative data for a series of synthesized pyridazinyl-triazine derivatives based on the protocol described above. This data is representative and intended for comparative purposes.
| Entry | Second Nucleophile | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Morpholine | 18 | 65 | >98 |
| 2 | Aniline | 24 | 58 | >97 |
| 3 | Piperidine | 16 | 72 | >99 |
| 4 | 4-Fluoroaniline | 24 | 55 | >96 |
| 5 | N-Methylpiperazine | 18 | 68 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of pyridazinyl-triazines.
Hypothetical Signaling Pathway
Pyridazinyl-triazine derivatives are potential candidates for kinase inhibitors. The diagram below represents a generic kinase signaling pathway that such compounds could target, leading to the inhibition of cell proliferation.
Caption: Inhibition of a generic kinase cascade by a pyridazinyl-triazine.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminopyridazine-Based GABA-A Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on GABA-A and GABA-B receptors. The GABA-A receptor, a ligand-gated ion channel, is a key target for therapeutic agents that modulate inhibitory neurotransmission. Antagonists of the GABA-A receptor are valuable research tools for studying the physiological roles of GABAergic signaling and have potential applications in conditions characterized by excessive GABAergic activity.
This document provides detailed application notes and protocols for the synthesis of GABA-A antagonists derived from 3-aminopyridazine hydrochloride. The focus is on a class of compounds that have shown high affinity and selectivity for the GABA-A receptor, such as SR 95531 (Gabazine), SR 95103, and SR 42641. These compounds are competitive antagonists at the GABA binding site.[1]
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[2] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[2] 3-Aminopyridazine-derived antagonists competitively bind to the GABA recognition site on the receptor, preventing GABA from binding and thereby inhibiting its inhibitory action.
Caption: GABA-A receptor signaling and antagonist action.
Experimental Protocols
Synthesis of 3-Aminopyridazine-Based GABA-A Antagonists
The general synthetic route to this class of antagonists involves three main steps:
-
Synthesis of the 3-amino-6-arylpyridazine core: This is typically achieved through a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and an appropriate arylboronic acid.
-
N-alkylation of the pyridazine ring: The pyridazine nitrogen is alkylated with a protected form of a butyric acid side chain, commonly ethyl 4-bromobutyrate.
-
Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to yield the carboxylic acid, which is crucial for activity.
Caption: General workflow for synthesis and characterization.
Protocol 1: Microwave-Assisted Synthesis of Gabazine (SR-95531) Analogues
This protocol is adapted from a microwave-enhanced synthesis of gabazine and its analogues.[3]
Step 1: Suzuki Coupling - Synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine
-
To a microwave vial, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Alkylation - Synthesis of Ethyl 4-(3-amino-6-(4-methoxyphenyl)pyridazin-2(3H)-ylidene)butanoate
-
To a solution of 3-amino-6-(4-methoxyphenyl)pyridazine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutyrate (1.1 mmol) dropwise and stir the reaction mixture at 60°C for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Hydrolysis - Synthesis of Gabazine (SR-95531)
-
Dissolve the ester from Step 2 (1.0 mmol) in a mixture of ethanol (5 mL) and 2 M aqueous sodium hydroxide (5 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 4-5 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Note: The synthesis of SR 95103 and SR 42641 would follow a similar procedure, substituting 4-methoxyphenylboronic acid with phenylboronic acid and 4-chlorophenylboronic acid, respectively, in Step 1. For SR 95103, 3-amino-4-methyl-6-chloropyridazine would be the starting material.
Characterization of Synthesized Antagonists
Protocol 2: Radioligand Binding Assay
This protocol is a general method to determine the binding affinity (Ki) of the synthesized compounds for the GABA-A receptor.
Membrane Preparation:
-
Homogenize rat whole brains in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous GABA.
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in a known volume of Tris-HCl buffer to a protein concentration of 1-2 mg/mL.
Binding Assay:
-
In a 96-well plate, add:
-
50 µL of Tris-HCl buffer (for total binding) or a high concentration of unlabeled GABA (e.g., 1 mM, for non-specific binding) or the synthesized antagonist at various concentrations.
-
50 µL of [3H]GABA or [3H]muscimol (a potent GABA-A agonist) at a final concentration near its Kd.
-
100 µL of the prepared brain membrane suspension.
-
-
Incubate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the antagonist. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Assessment of Antagonist Activity via [3H]Diazepam Binding Enhancement
Benzodiazepines like diazepam allosterically enhance GABA binding to the GABA-A receptor. Antagonists that compete with GABA will inhibit this enhancement.
-
Prepare brain membranes as described in Protocol 2.
-
In a 96-well plate, add:
-
50 µL of buffer or the synthesized antagonist at various concentrations.
-
50 µL of a sub-maximal concentration of GABA (e.g., 1 µM).
-
50 µL of [3H]diazepam at a final concentration near its Kd.
-
100 µL of the prepared brain membrane suspension.
-
-
Incubate at 4°C for 30 minutes.
-
Terminate the assay and measure radioactivity as in Protocol 2.
-
A decrease in [3H]diazepam binding in the presence of the antagonist indicates its ability to compete with GABA.
Data Presentation
The following table summarizes the binding affinities of key 3-aminopyridazine-derived GABA-A antagonists and other common antagonists for comparison.
| Compound | Receptor Target | Antagonist Type | Binding Affinity (Ki) | Reference |
| SR 95531 (Gabazine) | GABA-A | Competitive | 0.15 µM | [1] |
| SR 42641 | GABA-A | Competitive | 0.28 µM | [1] |
| SR 95103 | GABA-A | Competitive | 2.2 µM | [4] |
| Bicuculline | GABA-A | Competitive | ~1 µM | [5] |
| Picrotoxin | GABA-A | Non-competitive (Pore Blocker) | ~2 µM (IC50) | [5] |
Conclusion
The 3-aminopyridazine scaffold provides a versatile platform for the development of potent and selective GABA-A receptor antagonists. The synthetic and analytical protocols outlined in this document offer a comprehensive guide for researchers in neuroscience and drug discovery to synthesize and characterize novel modulators of the GABAergic system. These compounds serve as invaluable tools for elucidating the complex roles of GABA-A receptors in health and disease.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Aminopyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-aminopyridazine hydrochloride in microwave-assisted organic synthesis (MAOS). This approach offers a rapid and efficient route to novel heterocyclic compounds with potential applications in drug discovery and development. Microwave irradiation significantly accelerates reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods.
Introduction to Microwave-Assisted Synthesis of Pyridazine Derivatives
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid construction of such heterocyclic systems. The primary advantages of MAOS include:
-
Reduced Reaction Times: Reactions that typically take hours or days under conventional heating can often be completed in minutes.
-
Improved Yields: The high and uniform heating provided by microwave irradiation can minimize side reactions and decomposition, leading to higher product yields.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.
-
Green Chemistry: The efficiency of microwave heating can reduce solvent consumption and energy usage.
Representative Application: Synthesis of a Fused Pyridazino[1,6-a]pyrimidine System
A key application of this compound is in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. One such reaction is the cyclocondensation with a β-ketoester, such as ethyl acetoacetate, to form a pyridazino[1,6-a]pyrimidin-4-one scaffold. This scaffold is an attractive starting point for the development of kinase inhibitors and other therapeutic agents.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of a pyridazino[1,6-a]pyrimidine derivative from this compound and ethyl acetoacetate.
Detailed Experimental Protocol
This protocol describes a representative microwave-assisted synthesis of 2-methylpyridazino[1,6-a]pyrimidin-4(1H)-one from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (anhydrous)
-
Triethylamine
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 131.57 mg).
-
Add anhydrous ethanol (3 mL) and a magnetic stir bar.
-
Add triethylamine (1.1 mmol, 0.153 mL) to the suspension to neutralize the hydrochloride salt.
-
Add ethyl acetoacetate (1.2 mmol, 0.152 mL) to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes with a maximum power of 200 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford the pure 2-methylpyridazino[1,6-a]pyrimidin-4(1H)-one.
Quantitative Data
The following table summarizes representative data for the microwave-assisted synthesis of 2-methylpyridazino[1,6-a]pyrimidin-4(1H)-one, comparing it with a conventional heating method.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Starting Material | 3-Aminopyridazine HCl | 3-Aminopyridazine HCl |
| Reagent | Ethyl Acetoacetate | Ethyl Acetoacetate |
| Solvent | Ethanol | Ethanol |
| Temperature | 150 °C | 80 °C (Reflux) |
| Reaction Time | 15 minutes | 12 hours |
| Power | 200 W (max) | N/A |
| Yield | 85% | 60% |
| Purification | Filtration | Recrystallization |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyridazine derivatives are known to be effective inhibitors of various protein kinases, which are key targets in cancer therapy.[4][5] The pyridazino[1,6-a]pyrimidine scaffold synthesized through this microwave-assisted protocol can serve as a core structure for the development of novel kinase inhibitors. For example, derivatives of this scaffold could be designed to target the ATP-binding site of kinases such as Janus kinases (JAKs) or cyclin-dependent kinases (CDKs), thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[6][7]
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[6] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyridazine-based inhibitors can block the activity of JAKs, preventing the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to activate gene transcription.[6]
Conclusion
Microwave-assisted synthesis using this compound provides a rapid, efficient, and versatile platform for the generation of novel heterocyclic compounds. The protocols and data presented herein demonstrate the significant advantages of this technology for accelerating the drug discovery process. The resulting pyridazine-containing scaffolds are valuable starting points for the development of targeted therapeutics, particularly in the areas of oncology and inflammatory diseases.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Preparation of Fused Heterocyclic Systems from 3-Aminopyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine hydrochloride is a versatile and readily available starting material for the synthesis of a wide array of fused heterocyclic systems. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to the resulting fused structures, making them attractive scaffolds in medicinal chemistry and materials science.[1] The presence of the amino group at the 3-position provides a nucleophilic handle for various cyclization reactions, enabling the construction of bicyclic and polycyclic systems with diverse biological activities. These fused heterocycles are being investigated for their potential as kinase inhibitors, anti-cancer agents, and central nervous system modulators.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused heterocyclic systems derived from this compound.
Synthesis of Imidazo[1,2-b]pyridazines
Imidazo[1,2-b]pyridazines are a prominent class of fused heterocycles synthesized from 3-aminopyridazine derivatives. This scaffold is found in numerous biologically active molecules. The most common synthetic route involves the condensation of a 3-aminopyridazine with an α-haloketone.
Application Notes:
The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen atom of the pyridazine ring, followed by an intramolecular cyclization to form the imidazole ring. The hydrochloride salt of 3-aminopyridazine must be neutralized in situ, typically with a mild base such as sodium bicarbonate, to liberate the free amine for the reaction to proceed. The choice of solvent can influence the reaction rate and yield, with alcohols like ethanol being commonly employed. A wide variety of α-haloketones can be used, allowing for diverse substitution patterns on the resulting imidazo[1,2-b]pyridazine core.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines
This protocol is adapted from the synthesis of related imidazo[1,2-b]pyridazine derivatives.[2][3]
dot
Caption: Workflow for Imidazo[1,2-b]pyridazine Synthesis.
Materials:
-
This compound
-
Substituted α-bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add sodium bicarbonate (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add the substituted α-bromoacetophenone (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
| Substituent (R) on α-Bromoacetophenone | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-CH₃ | 2-(4-Methylphenyl)imidazo[1,2-b]pyridazine | 75 | 188-190 | Adapted from[3] |
| 4-Cl | 2-(4-Chlorophenyl)imidazo[1,2-b]pyridazine | 82 | 230-232 | Adapted from[3] |
| 4-Br | 2-(4-Bromophenyl)imidazo[1,2-b]pyridazine | 85 | 245-247 | Adapted from[3] |
| 4-OCH₃ | 2-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine | 78 | 170-172 | Adapted from[3] |
Note: The provided quantitative data is based on reactions starting from 3-amino-6-aryl-pyridazines and may vary for the unsubstituted parent system.
Synthesis of Pyrazolo[1,5-a]pyridazines
Pyrazolo[1,5-a]pyridazines represent another important class of fused heterocycles accessible from 3-aminopyridazine. A common synthetic approach involves the reaction of 3-aminopyridazine with a β-ketoester.
Application Notes:
This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyridazine core. The reaction is often catalyzed by an acid, and the choice of β-ketoester allows for the introduction of substituents at various positions of the pyrazole ring.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridazines
This protocol is a generalized procedure based on similar cyclocondensation reactions.[4][5]
dot
Caption: Synthesis of Pyrazolo[1,5-a]pyridazines.
Materials:
-
This compound
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Sodium bicarbonate (NaHCO₃)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (10 mL).
-
Add sodium bicarbonate (1.2 mmol) and stir the mixture for 15 minutes at room temperature.
-
Add the β-ketoester (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| β-Ketoester | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl acetoacetate | 2-Methylpyrazolo[1,5-a]pyridazine | ~60-70 | Not specified | General Method |
| Ethyl benzoylacetate | 2-Phenylpyrazolo[1,5-a]pyridazine | ~65-75 | Not specified | General Method |
Note: Yields are estimates based on general cyclocondensation reactions and may require optimization for this specific substrate.
Synthesis of Triazolo[1,5-b]pyridazines and Triazolo[4,5-c]pyridazines
Fused triazole-pyridazine systems are of significant interest in medicinal chemistry. Depending on the synthetic strategy, different isomers such as triazolo[1,5-b]pyridazines and triazolo[4,5-c]pyridazines can be obtained.
Application Notes:
One common method for the synthesis of triazolo[4,5-c]pyridazines involves the diazotization of a diaminopyridazine precursor.[6] However, starting from 3-aminopyridazine, a multi-step synthesis would be required to introduce the second amino group.
A more direct approach to fused triazole systems can sometimes be achieved through reactions with reagents that provide the remaining nitrogen atoms of the triazole ring. For instance, the reaction with diazonium salts can lead to the formation of triazolo[1,5-b]pyridazine derivatives.
Experimental Protocol: Synthesis of Triazolo Fused Systems (Conceptual)
dot
Caption: General Approaches to Triazolopyridazines.
Researchers interested in synthesizing these systems are encouraged to consult the literature for multi-step synthetic routes that may involve the initial functionalization of the 3-aminopyridazine ring.[6][8]
Conclusion
This compound serves as a valuable and cost-effective precursor for the synthesis of a variety of fused heterocyclic systems. The protocols provided herein for the synthesis of imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyridazines offer robust starting points for researchers. While direct, one-pot protocols for other fused systems like triazolopyridazines from the hydrochloride salt are less common, the exploration of multi-step synthetic strategies can provide access to these important molecular scaffolds. The continued investigation into the reactivity of 3-aminopyridazine will undoubtedly lead to the discovery of novel fused heterocyclic compounds with significant potential in drug discovery and materials science.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 3-Aminopyridazine: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-aminopyridazine, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. The protocols described herein are based on established methodologies for the alkylation of related aminopyridine and aminopyridinium salt systems, offering robust starting points for the synthesis of N-alkylated 3-aminopyridazine derivatives. Key considerations, including regioselectivity, reaction conditions, and purification, are discussed. Quantitative data from analogous reactions are presented to guide experimental design and optimization.
Introduction
The pyridazine moiety is a key structural motif in a wide array of biologically active molecules. The N-alkylation of substituted pyridazines, particularly 3-aminopyridazine, provides a versatile handle for modulating their physicochemical properties and biological activities. However, the presence of multiple nitrogen atoms in the 3-aminopyridazine scaffold (N1, N2, and the exocyclic amino group) presents a challenge in achieving regioselective alkylation. This document outlines two primary protocols for the N-alkylation of 3-aminopyridazine, adapted from proven methods for similar heterocyclic systems.
Protocol 1: Direct N-Alkylation of 3-Aminopyridazine
This protocol is adapted from methods for the direct alkylation of aminopyridines. It is a straightforward approach that can be optimized by varying the base, solvent, and alkylating agent.
Experimental Workflow
Caption: Workflow for the direct N-alkylation of 3-aminopyridazine.
Detailed Methodology
-
Reaction Setup: To a solution of 3-aminopyridazine (1.0 equiv) in a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF), add a base (2.0-3.0 equiv).
-
Addition of Alkylating Agent: To the stirring mixture, add the alkylating agent (e.g., alkyl halide, 1.5-2.0 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 70°C) and stir for 16-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-aminopyridazine.
Data from Analogous Aminopyridine Alkylations
The following table summarizes reaction conditions and yields for the alkylation of N-arylaminopyridinium derivatives, which can serve as a starting point for optimizing the alkylation of 3-aminopyridazine.[1]
| Entry | Alkylating Agent (4) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodohexane | Cs2CO3 | CH3CN | 70 | 16 | 98 |
| 2 | 1-Bromohexane | Cs2CO3 | CH3CN | 70 | 16 | 63 |
| 3 | Hexyl triflate | Cs2CO3 | CH3CN | 70 | 16 | 49 |
Protocol 2: Reductive Amination for N-Monoalkylation
This protocol, adapted from a facile N-monoalkylation of aminopyridines, utilizes a carboxylic acid as the alkyl source and sodium borohydride as the reducing agent.[2] This method is often advantageous for achieving mono-alkylation and avoiding over-alkylation.
Experimental Workflow
Caption: Workflow for the reductive amination of 3-aminopyridazine.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask, prepare a stirring mixture of 3-aminopyridazine (3 mmol) and a carboxylic acid (6 mmol) in tetrahydrofuran (THF, 10 mL).
-
Addition of Reducing Agent: Add sodium borohydride (10 mmol) portion-wise to the mixture over 30 minutes.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, add 30 mL of water and adjust the pH to 10 with sodium carbonate.
-
Extraction: Extract the mixture with an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting residue by column chromatography to yield the N-monoalkylated product.
Data from N-Monoalkylation of Aminopyridines[2]
| Entry | Aminopyridine | Carboxylic Acid | Temperature (°C) | Yield (%) |
| 1 | 2-Aminopyridine | Acetic Acid | 25 | 85 |
| 2 | 2-Aminopyridine | Propionic Acid | 25 | 82 |
| 3 | 3-Aminopyridine | Acetic Acid | 25 | 88 |
| 4 | 3-Aminopyridine | Butyric Acid | 25 | 80 |
Discussion on Regioselectivity
The regioselectivity of N-alkylation of 3-aminopyridazine is a critical consideration. Alkylation can potentially occur at the N1 or N2 positions of the pyridazine ring, or at the exocyclic amino group. The outcome is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.
-
N1 vs. N2 Alkylation: In many pyridazine systems, alkylation tends to favor the more sterically accessible and electronically favorable nitrogen atom. Theoretical and experimental studies on related systems can provide insights, but the precise regioselectivity for 3-aminopyridazine may need to be determined empirically.
-
Exocyclic vs. Endocyclic Alkylation: Direct alkylation of the exocyclic amino group can compete with ring nitrogen alkylation. The use of protecting groups on the amino function can be a strategy to direct alkylation to the ring nitrogens. Conversely, the reductive amination protocol is designed to selectively alkylate the amino group.
Conclusion
The protocols outlined in this document provide a solid foundation for the N-alkylation of 3-aminopyridazine. Researchers should consider the desired final product (ring-alkylated vs. amino-alkylated) when selecting a protocol. Optimization of the reaction conditions will be crucial for achieving high yields and the desired regioselectivity. It is recommended to perform thorough characterization of the products (e.g., using 1D and 2D NMR spectroscopy) to confirm the site of alkylation.
References
Application Notes: 3-Aminopyridazine Hydrochloride in Material Science
Introduction
3-Aminopyridazine hydrochloride is a versatile heterocyclic organic compound that serves as a valuable precursor and building block in the synthesis of a variety of functional materials.[1][2] Its unique chemical structure, featuring a pyridazine ring with an amino group, allows for diverse chemical modifications, making it a compound of interest in material science.[2] Key application areas include the development of advanced corrosion inhibitors, and it shows potential in the formulation of functional polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs).
Corrosion Inhibitors
Pyridazine derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments.[3][4][5] The presence of nitrogen atoms in the pyridazine ring, along with other functional groups, allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion.[3][6]
Mechanism of Action
The corrosion inhibition mechanism of pyridazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through:
-
Physisorption: Electrostatic interactions between the protonated inhibitor molecules and the negatively charged metal surface (in acidic media).[3]
-
Chemisorption: The donation of electrons from the nitrogen and other heteroatoms (like oxygen or sulfur) in the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface.[3][6]
This adsorption creates a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][7]
Logical Relationship of Corrosion Inhibition
Caption: Corrosion inhibition process.
Quantitative Data
The inhibition efficiency of various pyridazine derivatives has been quantified in numerous studies. The following table summarizes representative data for the corrosion inhibition of mild steel in 1M HCl.
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 5 x 10⁻³ | - | 98 | [5] |
| Pyridazine Derivative (P1) | 10⁻³ | 303 | 94.8 | [8] |
| Pyridazine Derivative (PZ-oxy) | - | 328 | 94 | [4] |
| Pyridazine Derivative (PZ-yl) | - | 328 | 96 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridazine-Based Corrosion Inhibitor
This protocol describes a general method for the synthesis of a pyridazine derivative that can be tested for its corrosion inhibition properties. This example is based on the synthesis of 2-amino-5-arylazopyridine derivatives.
Materials:
-
3-Oxo-2-arylhydrazonopropanals
-
Active methylene compounds (e.g., malononitrile, cyanoacetamide)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve equimolar amounts of the 3-oxo-2-arylhydrazonopropanal and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyridazine derivative.
Experimental Workflow for Synthesis
Caption: Synthesis workflow.
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method, a common technique to assess the corrosion inhibition efficiency of a synthesized compound.
Materials:
-
Mild steel coupons of known dimensions
-
1M Hydrochloric acid (HCl) solution
-
Synthesized pyridazine inhibitor
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in 1M HCl solution containing various concentrations of the pyridazine inhibitor. A blank solution (1M HCl without inhibitor) should also be prepared.
-
Exposure: Keep the coupons immersed for a specific period (e.g., 6 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, dry them, and weigh them again.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) using the formula: CR = (ΔW) / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potential Application in Functional Polymers
While less documented, this compound holds potential as a monomer or functionalizing agent in the synthesis of novel polymers.[1] The amino group can participate in polymerization reactions, such as polycondensation or addition reactions, to be incorporated into a polymer backbone. The pyridazine ring, with its nitrogen atoms, can impart specific properties to the resulting polymer, such as:
-
Thermal stability
-
Coordination sites for metal ions
-
Potential for electrical conductivity upon doping
Further research is required to fully explore and characterize polymers derived from this compound.
Potential Application in Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyridazine ring of 3-aminopyridazine make it a candidate as an organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, catalysis, and drug delivery.[9][10] The amino group can be further functionalized to tune the properties of the resulting MOF.[11][12] While specific MOFs based on this compound are not extensively reported, the synthesis of MOFs with related aminopyridine and triazine-aminopyridine ligands suggests its feasibility.[13]
General Synthetic Approach for MOFs
A general solvothermal synthesis method could be adapted to explore the use of 3-aminopyridazine as a ligand.
Materials:
-
A metal salt (e.g., zinc nitrate, copper nitrate)
-
This compound
-
A solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Dissolve the metal salt and this compound in the solvent in a reaction vessel.
-
Seal the vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF may form.
-
Collect the crystals by filtration, wash with fresh solvent, and dry under vacuum.
-
Characterize the resulting material using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and gas adsorption analysis.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific derivatives and applications. Appropriate safety precautions should always be taken when working with chemicals in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 89203-22-5: this compound [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes: 3-Aminopyridazine Hydrochloride as a Versatile Reagent for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site. 3-Aminopyridazine hydrochloride serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its amino group and the pyridazine ring itself provide multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the utility of this compound in synthesizing inhibitors for key kinase targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Included are representative synthetic protocols, biological evaluation methods, and quantitative data for pyridazine-based inhibitors.
Synthetic Strategies
This compound is typically converted to a more functionalized intermediate, such as 3-amino-6-chloropyridazine, to facilitate the introduction of various substituents. This key intermediate can then undergo common and robust cross-coupling reactions to build the final kinase inhibitor scaffold. The two primary reactions utilized are:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is ideal for forming carbon-carbon bonds, typically to introduce aryl or heteroaryl groups at the 6-position of the pyridazine ring. These groups can be tailored to occupy specific pockets within the kinase active site.
-
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the attachment of various substituted anilines or other amino-containing fragments to the pyridazine core. This is a common strategy for extending the molecule towards the solvent-exposed region of the ATP-binding pocket.
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a 3-aminopyridazine-derived scaffold.
Troubleshooting & Optimization
Technical Support Center: 3-Aminopyridazine Hydrochloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 3-Aminopyridazine hydrochloride reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 3,6-Dichloropyridazine
This two-step synthesis involves the mono-amination of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine, followed by reductive dehalogenation and conversion to the hydrochloride salt.
Issue 1: Low Yield of 3-Amino-6-chloropyridazine
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's completion.[1] - Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature within the recommended range (30-180°C).[1] |
| Di-substitution Side Product | - Control Ammonia Concentration: Use a moderate excess of aqueous ammonia. A large excess can promote the formation of 3,6-diaminopyridazine. - Temperature Control: Higher temperatures can favor di-substitution. Optimize the temperature to favor mono-amination. |
| Poor Solubility of Reactants | - Solvent Choice: Ensure the use of an appropriate solvent that dissolves 3,6-dichloropyridazine, such as 1,4-dioxane, acetonitrile, DMF, or methanol.[1] |
Issue 2: Incomplete Reductive Dehalogenation of 3-Amino-6-chloropyridazine
| Potential Cause | Recommended Action |
| Catalyst Inactivity | - Use Fresh Catalyst: Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. - Proper Handling: Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient Hydrogen Pressure | - Check System for Leaks: Ensure the reaction vessel is properly sealed and maintains a positive hydrogen pressure. - Optimize Pressure: While atmospheric pressure can be sufficient, moderate pressure may improve reaction rates. |
| Presence of Catalyst Poisons | - Purify Starting Material: Ensure the 3-amino-6-chloropyridazine is free of impurities that could poison the catalyst. Recrystallization or column chromatography may be necessary.[1] |
Route 2: From Maleic Anhydride and Hydrazine
This route involves the formation of a pyridazine ring through condensation.
Issue 1: Low Yield of the Desired Pyridazine Product
| Potential Cause | Recommended Action |
| Formation of Side Products | - Control Reaction Conditions: The reaction of maleic anhydride with hydrazine can yield various products depending on the stoichiometry and conditions. For the desired 3,6-dihydroxypyridazine intermediate, careful control of temperature and reaction time is crucial. - Use of an Acidic Medium: Performing the reaction in the presence of a strong inorganic acid can help suppress side reactions and improve the yield of the desired pyridazine ring structure. |
| Incomplete Cyclization | - Ensure Adequate Heating: The cyclization step typically requires heating. Monitor the reaction progress to determine the optimal heating time. |
General Issue: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Action |
| Product is Water Soluble | - Extraction: If the product is in an aqueous solution, perform multiple extractions with a suitable organic solvent. - Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the product and improve extraction efficiency. |
| Product is an Oil | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. - Purification via Salt Formation: Convert the oily free base to its hydrochloride salt, which is often a crystalline solid and can be more easily purified by recrystallization. |
| Impure Product after Recrystallization | - Choice of Solvent: Experiment with different solvent systems for recrystallization to find one that effectively separates the product from impurities. Common solvents include ethanol, methanol, and acetonitrile.[1] - Use of Activated Carbon: If the product is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-Aminopyridazine?
A common and scalable route is the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia to form 3-amino-6-chloropyridazine, followed by catalytic hydrogenation to remove the second chlorine atom.[1]
Q2: How can I minimize the formation of the 3,6-diaminopyridazine byproduct?
To minimize the formation of the di-substituted product, you can control the stoichiometry of the reactants, using a moderate excess of ammonia. Lowering the reaction temperature and monitoring the reaction closely to stop it once the mono-substituted product is maximized can also be effective.
Q3: My final product is a brownish solid. How can I decolorize it?
Recrystallization from a suitable solvent is the primary method for purification and decolorization.[1] If the color persists, you can treat a hot solution of your product with a small amount of activated charcoal before filtering and allowing it to crystallize.
Q4: What is the best way to form the hydrochloride salt of 3-Aminopyridazine?
Dissolve the purified 3-aminopyridazine free base in a dry, inert solvent like diethyl ether or dioxane. Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane). The hydrochloride salt will typically precipitate out and can be collected by filtration.
Q5: The catalytic hydrogenation of 3-amino-6-chloropyridazine is very slow. What can I do?
Ensure your catalyst is active and not poisoned. Use a fresh batch of Pd/C catalyst. Also, check that your hydrogen source is providing a consistent supply. If the reaction is still slow, you can try increasing the catalyst loading or the hydrogen pressure.
Quantitative Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
| Molar Ratio (3,6-Dichloropyridazine:Ammonia) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:3 | DMF | Ambient | - | - |
| 1:1.5 | Acetonitrile | 120 | 7 | 93.79 |
| 1:0.5 | Dichloromethane | 30 | 26 | 81.42 |
| 1:3 | DMF / Acetonitrile | 150 | 6 | 89.25 |
| 1:7.5 | Methanol | 85 | 5 | 91.42 |
| 1:3 | DMF | 180 | 7 | 93.70 |
Data extracted from patent CN104844523A.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This protocol is based on the amination of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (25-30%)
-
1,4-Dioxane (or other suitable solvent like Acetonitrile or DMF)
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (e.g., 1 g, 6.71 mmol), aqueous ammonia (e.g., 8 mL), and 1,4-dioxane (e.g., 2 mL).[1]
-
Seal the vessel securely.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Maintain the temperature and continue stirring overnight (or until reaction completion is confirmed by TLC/GC).
-
After cooling the reaction mixture to room temperature, a solid product should precipitate.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).[1]
Protocol 2: Synthesis of 3-Aminopyridazine by Reductive Dehalogenation
Materials:
-
3-Amino-6-chloropyridazine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Sodium acetate (or other base)
-
Hydrogen gas source
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in methanol or ethanol in a hydrogenation vessel.
-
Add sodium acetate (approximately 1.2 equivalents).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-aminopyridazine.
Protocol 3: Preparation of this compound
Materials:
-
3-Aminopyridazine (free base)
-
Anhydrous diethyl ether (or dioxane)
-
Hydrogen chloride (gas or solution in dioxane)
Procedure:
-
Dissolve the purified 3-aminopyridazine in anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in dioxane dropwise.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of 3-Aminopyridazine Derivatives
This guide provides troubleshooting for common side reactions and challenges encountered during the synthesis of 3-aminopyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield during the amination of a chloropyridazine. What are the common causes and how can I improve it?
A1: Low yields in the amination of chloropyridazines, a common method for synthesizing 3-aminopyridazine derivatives, are frequently due to several factors: incomplete reaction, formation of side products, or suboptimal reaction conditions. The primary reaction is a nucleophilic aromatic substitution (SNAr).
Common Causes for Low Yield:
-
Formation of Pyridazinone Byproducts: If water is present in the reaction mixture, the chloro-substituent can be hydrolyzed to a hydroxyl group, forming a pyridazinone derivative. This is especially prevalent at high temperatures.
-
Incomplete Reaction: Reaction temperatures may be too low, or the reaction time may be insufficient for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
-
Poor Nucleophilicity of the Amine: Some amines are weak nucleophiles and may react slowly, requiring harsher conditions or catalytic activation.[2]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are often effective, but protic solvents can sometimes facilitate the reaction.[1]
Troubleshooting Workflow:
Below is a workflow to diagnose and solve low-yield issues.
Q2: I am synthesizing 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and see two products in my analysis. What is the likely side product?
A2: When reacting 3,6-dichloropyridazine with an amine source like ammonia, the goal is a regioselective monosubstitution. However, a common side reaction is disubstitution, leading to the formation of 3,6-diaminopyridazine.
Desired Reaction vs. Side Reaction:
The selectivity of this reaction is highly dependent on the reaction conditions. Controlling the stoichiometry of the amine, temperature, and reaction time is key to maximizing the desired mono-aminated product.
Optimization of Reaction Conditions:
Controlling the reaction parameters is crucial for achieving high regioselectivity. Microwave-assisted synthesis has been shown to be an effective method for selective amination.[3]
| Parameter | Condition for High Monosubstitution Yield | Rationale |
| Temperature | 80-130°C | Balances reaction rate with minimizing side products. Higher temperatures can favor disubstitution.[4] |
| Amine Equiv. | 1.0 - 3.0 equivalents | Using a large excess of the amine can drive the reaction towards the disubstituted product. |
| Solvent | Methanol, DMF, Ethanol | Solvent can influence the solubility of reactants and the reaction rate.[4] |
| Time | 5 - 8 hours | Sufficient time is needed for completion, but prolonged times can increase byproduct formation.[4] |
Data compiled from various synthetic protocols for amination of dichloropyridazines.[3][4]
Experimental Protocols
Protocol: Synthesis of 3-Amino-6-chloropyridazine
This protocol is adapted from a patented procedure and is provided for informational purposes.[4] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
3,6-Dichloropyridazine (14.90g, 100mmol)
-
Aqueous Ammonia (26.3g, 750mmol)
-
Methanol (200ml)
-
500mL round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a 500mL round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), aqueous ammonia (26.3g, 750mmol), and methanol (200ml).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 85°C and stir for 5 hours.
-
Monitor the reaction's completion using TLC and Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.
Expected Yield: ~91%[4]
Q3: During the cyclization to form the pyridazine ring, I observe multiple spots on my TLC. What are the possible side reactions?
A3: The formation of the pyridazine ring, often through a cyclocondensation reaction of a 1,4-dicarbonyl compound with hydrazine, can be accompanied by side reactions leading to impurities.[1]
Common Side Reactions in Ring Formation:
-
Incomplete Cyclization: The initial reaction between a carbonyl and hydrazine forms a hydrazone. If the subsequent cyclization and dehydration are slow or incomplete, this hydrazone can be a major byproduct.[1]
-
Formation of Regioisomers: If an unsymmetrical 1,4-dicarbonyl compound is used, the reaction can lead to two different regioisomeric pyridazine products.[1]
-
Polymerization: Under certain conditions, especially with highly reactive starting materials, polymerization can occur, leading to a complex mixture of products and low yields of the desired heterocycle.[5]
General Reaction Pathway and Potential Pitfalls:
To mitigate these side reactions, ensure the purity of starting materials, optimize the reaction pH (often acidic conditions catalyze dehydration), and consider methods for water removal, such as a Dean-Stark apparatus, to drive the reaction equilibrium towards the cyclized product.[1]
References
Technical Support Center: Purification of 3-Aminopyridazine Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Aminopyridazine hydrochloride by recrystallization. It includes frequently asked questions (FAQs), troubleshooting guides, a detailed experimental protocol, and solubility data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, polar solvents are generally a good starting point due to its salt nature. Alcohols such as ethanol and isopropanol are commonly recommended for the recrystallization of amine hydrochloride salts.[1] A mixed solvent system, such as ethanol/pentane , has been noted to be effective.[2] Water can also be a suitable solvent for highly polar compounds, often yielding very pure crystals.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to a few reasons. First, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves completely. If the solid still does not dissolve, the chosen solvent may be inappropriate. You may need to select a more polar solvent. For instance, if you are using isopropanol with little success, trying ethanol or a small amount of water (if compatible with your downstream applications) might be effective.
Q3: Why is my yield of purified this compound so low?
A3: Low recovery can stem from several factors. Using too much solvent during the dissolution step is a common cause, as it will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Also, cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to filter, or it may not allow sufficient time for complete crystallization. A gradual cooling process is recommended. Finally, ensure that the final cooling temperature is low enough (e.g., using an ice bath) to maximize precipitation.
Q4: Can I use a single-solvent system for the recrystallization?
A4: Yes, a single-solvent recrystallization is the most straightforward method and should be attempted first.[3] The key is to find a solvent that exhibits a large difference in solubility for this compound between its boiling point and room temperature (or colder). Ethanol or isopropanol are good candidates to evaluate for a single-solvent system.
Solubility Data
Quantitative solubility data for this compound is not extensively available in the public literature. However, based on its chemical structure as a hydrochloride salt of a nitrogen-containing heterocycle, a qualitative solubility profile can be inferred. For reference, quantitative data for the structurally similar compound 6-Chloropyridazin-3-amine is provided below, which can offer guidance in solvent selection.
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water.[4] |
| Methanol | Soluble | Polar protic solvent, generally good for amine salts. |
| Ethanol | Soluble | A common and effective solvent for recrystallizing amine hydrochlorides.[1] |
| Isopropanol | Moderately Soluble | Often used for recrystallizing hydrochloride salts.[1] |
| Acetone | Sparingly Soluble | Can be used as an anti-solvent. |
| Ethyl Acetate | Sparingly Soluble | Lower polarity makes it less effective for dissolving the salt. |
| Hexane/Pentane | Insoluble | Non-polar solvents, suitable as anti-solvents.[2] |
| Toluene | Insoluble | Non-polar aromatic solvent. |
Quantitative Solubility of 6-Chloropyridazin-3-amine in Various Solvents[5]
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10³) |
| Methanol | 25 | 35.82 |
| 40 | 69.15 | |
| 60 | 183.21 | |
| Ethanol | 25 | 21.45 |
| 40 | 43.89 | |
| 60 | 121.73 | |
| n-Butanol | 25 | 8.97 |
| 40 | 19.34 | |
| 60 | 54.18 | |
| Acetone | 25 | 58.76 |
| 40 | 108.97 | |
| 60 | 259.33 | |
| Ethyl Acetate | 25 | 19.88 |
| 40 | 40.11 | |
| 60 | 102.54 | |
| Toluene | 25 | 1.89 |
| 40 | 4.98 | |
| 60 | 16.12 |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a mixed-solvent system of ethanol and pentane.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Pentane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture while stirring until the solvent begins to reflux. Continue to add small portions of ethanol until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this initial cooling period to allow for the formation of larger, purer crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny seed crystal of pure this compound, if available.
-
Anti-solvent Addition: Once the solution has reached room temperature, slowly add pentane dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates the initiation of precipitation.
-
Complete Crystallization: After the addition of the anti-solvent, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold pentane or a cold mixture of ethanol/pentane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but has not nucleated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid instead of solid crystals) | - The compound is precipitating from the solution at a temperature above its melting point.- The compound is highly impure, leading to a significant melting point depression. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Try a different solvent system with a lower boiling point. |
| Low yield of recovered crystals | - Too much solvent was used in the initial dissolution.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals. |
| Colored impurities remain in the crystals | - The colored impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure a slow cooling rate to allow for selective crystallization. |
| Crystals form too quickly and are very fine | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent and redissolve the crystals. Allow for a slower cooling process. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
3-Aminopyridazine hydrochloride reaction condition optimization (base, solvent, temp)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopyridazine hydrochloride. The information is designed to assist in the optimization of reaction conditions, focusing on the appropriate choice of base, solvent, and temperature.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion. What are the common causes?
A1: Incomplete conversion can stem from several factors:
-
Insufficiently strong base: this compound is a salt. A stoichiometric amount of base is required to neutralize the hydrochloride salt and liberate the free amine for the reaction. An additional amount of base is often needed to drive the reaction itself.
-
Inappropriate solvent: The choice of solvent is critical for solubility of reactants and for achieving the necessary reaction temperature. Poor solubility of starting materials can significantly hinder the reaction rate.
-
Low reaction temperature: Many coupling reactions involving heteroaromatic amines require elevated temperatures to proceed at a reasonable rate.
-
Catalyst deactivation: In catalytic reactions such as Suzuki or Buchwald-Hartwig couplings, the catalyst can be deactivated by impurities or by coordination with the nitrogen atoms of the pyridazine ring.[1]
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include:
-
Homo-coupling: In cross-coupling reactions, the boronic acid can couple with itself. This is often observed at higher temperatures or with highly active catalyst systems.[2]
-
Hydrodehalogenation: In reactions involving a halogenated pyridazine derivative, the halogen can be replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as amines or certain solvents.[2]
-
Over-alkylation/arylation: The amino group of 3-aminopyridazine can potentially undergo multiple substitutions if the reaction conditions are not carefully controlled.[3]
To minimize these, consider lowering the reaction temperature, carefully selecting the catalyst and ligands, and ensuring an inert atmosphere.
Q3: How do I choose the optimal base for my reaction involving this compound?
A3: The choice of base depends on the specific reaction type.
-
For nucleophilic aromatic substitution (SNA_r) , a strong base may be required to deprotonate the incoming nucleophile, but a weaker base may be sufficient if the pyridazine ring is activated.
-
For Suzuki couplings , inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1][4]
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often employed.[5][6] The use of milder, soluble organic bases like DBU has also been reported to be effective.[6]
Q4: What are the recommended solvents for reactions with this compound?
A4: The solvent should be chosen based on the reaction type and the solubility of the reactants.
-
Aprotic polar solvents like DMF, DMAc, and NMP are often used for SNA_r reactions.
-
Ethereal solvents such as 1,4-dioxane and THF, often in combination with water, are common for Suzuki couplings.[1][4]
-
Aromatic hydrocarbons like toluene and xylene, or ethereal solvents like dioxane, are frequently used for Buchwald-Hartwig aminations.[7]
Troubleshooting Guides
Low Yield in Suzuki Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is active. Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species.[2] |
| Poor choice of ligand | For challenging substrates, consider using bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] | |
| Inappropriate base | The base is crucial for activating the boronic acid.[8] Screen different bases such as Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| Suboptimal solvent system | The solvent affects the solubility and reaction rate. Try different solvent mixtures, such as dioxane/water or DME/water.[1] | |
| Low temperature | Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[2] |
Poor Performance in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or is sluggish | Catalyst inhibition by the aminopyridazine | The basic nitrogen atoms of the pyridazine can coordinate to the palladium center, inhibiting catalysis.[1] A higher catalyst loading or a different ligand might be necessary. |
| Base incompatibility | Strong alkoxide bases may be incompatible with certain functional groups.[9] Consider using a weaker base like K₃PO₄ or an organic base like DBU.[6] | |
| Steric hindrance | If either the amine or the aryl halide is sterically hindered, a bulkier ligand (e.g., a biarylphosphine ligand) may be required to facilitate reductive elimination. | |
| Decomposition of starting materials | Reaction temperature is too high | Optimize the temperature by running the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of a halogenated 3-aminopyridazine derivative with a boronic acid.
Materials:
-
Halogenated 3-aminopyridazine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., 2M Na₂CO₃, 2.0 eq)[1]
-
Degassed solvent (e.g., DME/EtOH/H₂O or dioxane/water)[1]
Procedure:
-
To a reaction vessel, add the halogenated 3-aminopyridazine, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with 3-aminopyridazine.
Materials:
-
Aryl halide (1.0 eq)
-
3-Aminopyridazine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XantPhos, 5 mol%)[6]
-
Base (e.g., NaOtBu or DBU, 2.0 eq)[6]
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, 3-aminopyridazine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir the reaction for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Typical Conditions for Suzuki Coupling of Aminopyridazines[1]
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 |
| 3-Amino-6-chloropyridazine | Thiophen-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 |
| 3-Amino-6-bromopyridazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
Table 2: Conditions for Buchwald-Hartwig Amination[6]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 4-Chlorotoluene | Morpholine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 |
| 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 |
| 2-Bromopyridine | Benzamide | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 |
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A troubleshooting decision tree for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling with 3-Aminopyridazine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-aminopyridazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
A1: The most prevalent byproducts in the Suzuki coupling of this compound are typically:
-
Homocoupling product of the boronic acid: This results in the formation of a biaryl compound derived from the boronic acid coupling with itself.[1][2][3] This is often promoted by the presence of oxygen or Pd(II) species.[1][4]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of a simple arene or heteroarene.[5][6][7] This is a common side reaction, especially with heteroaryl boronic acids.[1][8]
-
Dehalogenated 3-aminopyridazine: The halide on the 3-aminopyridazine is replaced by a hydrogen atom.
-
Pyridazinone derivatives: Under certain conditions, particularly at elevated temperatures in the presence of water and base, the pyridazine ring can undergo hydrolysis, leading to the formation of a pyridazinone.[4]
Q2: Why is this compound a challenging substrate for Suzuki coupling?
A2: this compound presents unique challenges due to several factors:
-
Basicity of the Aminopyridazine: The presence of the basic amino group and the pyridazine nitrogen atoms can lead to catalyst inhibition or the formation of undesired complexes with the palladium catalyst.[9]
-
Hydrochloride Salt Form: The hydrochloride salt must be neutralized by the base in the reaction mixture. Incomplete neutralization can affect the catalytic cycle.
-
Propensity for Side Reactions: Like many electron-deficient heteroaromatics, pyridazines can be susceptible to side reactions.[10][11]
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | I am not getting any of my desired coupled product. | * Catalyst Inactivation: The palladium catalyst may be inactive or inhibited by the aminopyridazine substrate. * Insufficient Base: The amount or strength of the base may be insufficient to neutralize the hydrochloride salt and facilitate the catalytic cycle. * Poor Substrate Reactivity: The halide on the pyridazine may be unreactive under the chosen conditions (e.g., a chloride vs. a bromide or iodide).[1] | * Screen Different Catalysts/Ligands: Try different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[3][12] * Increase Base Equivalents: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase the equivalents of a weaker base (e.g., K₂CO₃).[4] * Use a More Reactive Halide: If possible, start with the bromo- or iodo- derivative of 3-aminopyridazine. |
| Significant Homocoupling of Boronic Acid | My main byproduct is the dimer of my boronic acid. | * Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1][2] * Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to the active Pd(0) can sometimes favor homocoupling.[4] | * Thoroughly Degas the Reaction Mixture: Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[4] * Use a Pd(0) Catalyst: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly.[4] * Control Reagent Addition: Consider pre-heating the mixture of the halide, base, and catalyst before adding the boronic acid.[4] |
| Significant Protodeboronation | I am observing a significant amount of the arene corresponding to my boronic acid. | * Presence of Water: Water can act as a proton source for protodeboronation.[6] * High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[6] * Unstable Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are inherently unstable.[8][13] | * Use Anhydrous Conditions: If possible, use dry solvents and reagents. * Lower Reaction Temperature: Optimize for the lowest effective temperature. * Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.[4] * Use "Slow Release" Strategies: MIDA boronates can provide a slow release of the boronic acid, minimizing its concentration and thus side reactions.[5] |
| Formation of Pyridazinone | I am isolating a pyridazinone derivative instead of my coupled product. | * Hydrolysis of the Pyridazine Ring: This can occur at high temperatures in the presence of water and base.[4] | * Use Anhydrous Conditions: Ensure all reagents and solvents are dry. * Lower Reaction Temperature: Perform the reaction at a lower temperature if the coupling still proceeds. |
Experimental Protocol: Suzuki Coupling of 3-Amino-6-chloropyridazine with Phenylboronic Acid
This protocol is a general starting point and may require optimization for different substrates.
Materials:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine, phenylboronic acid, and K₂CO₃.[9]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.[9]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (1,4-dioxane and water).[9]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[9]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Visualizing Reaction Mechanisms and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of boronic acid homocoupling.
Caption: General mechanism of protodeboronation.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Pyridazine Compound Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying pyridazine compounds using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of pyridazine derivatives in a direct question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing or Streaking | Strong interaction between the basic pyridazine nitrogen and acidic silanol groups on the silica gel surface.[1] | Deactivate the Silica Gel: Add a basic modifier like triethylamine (0.1-1% v/v) or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.[1] Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[1] Switch to Reverse-Phase Chromatography: For polar, basic pyridazines, reverse-phase chromatography (e.g., C18) is often a better choice as it operates on a different separation principle.[1] |
| Poor Solubility of Compound in Mobile Phase | The pyridazine derivative is highly polar due to the presence of the pyridazine ring and other polar functional groups.[1] | Modify the Solvent System: Use more polar solvent systems. For normal-phase, consider adding a small amount of methanol to your dichloromethane or ethyl acetate/hexane mobile phase. For reverse-phase, adjust the pH of the aqueous component with an acid like trifluoroacetic acid (TFA) or formic acid to protonate the molecule, which can improve solubility and peak shape. Dry Loading: Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This technique often provides better resolution for compounds with limited solubility in the mobile phase.[2] |
| Compound Not Eluting from the Column | The eluent is not polar enough to displace the compound from the stationary phase. The compound may be irreversibly adsorbed or decomposed on the silica gel. | Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, increase the percentage of ethyl acetate in hexane. Check Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel using a 2D TLC plate. Spot your compound, run the plate in one direction, let it dry, and then run it 90 degrees to the first run in the same solvent. Degradation will appear as new spots. |
| Co-elution of Impurities | The chosen eluent system has incorrect polarity, leading to poor separation between the product and impurities. | Optimize the Solvent System with TLC: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[2] Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help separate compounds with close Rf values. |
| Low Yield After Purification | The compound may still be on the column, or fractions were not collected effectively. The compound may have degraded on the column. | Flush the Column: After your initial elution, flush the column with a very polar solvent (e.g., 100% methanol or a mixture of methanol and dichloromethane with a small amount of ammonia) to elute any remaining highly retained compounds. Careful Fraction Analysis: Monitor fractions closely using TLC to avoid mixing pure fractions with impure ones. |
| Oiling Out Instead of Crystallizing (Post-Chromatography) | The solvent from the column fractions is not fully removed, or an inappropriate solvent is used for recrystallization. | Ensure Complete Solvent Removal: Use a rotary evaporator and then a high vacuum pump to completely remove all traces of the chromatography eluent. Choose an Appropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying my pyridazine compound?
A1: For most neutral and moderately polar pyridazine derivatives, silica gel is the most common and effective stationary phase for normal-phase column chromatography. For highly polar or basic pyridazines that exhibit strong interactions with silica, neutral or basic alumina can be a good alternative. For very polar and water-soluble pyridazines, reverse-phase C18 silica gel is often the preferred choice.
Q2: How do I select the right mobile phase for my pyridazine purification?
A2: The selection of the mobile phase is crucial and should be guided by TLC analysis.
-
For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane. Common starting mixtures include hexane:ethyl acetate or dichloromethane:methanol. The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.
-
For Reverse-Phase Chromatography (C18): The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Buffers or additives like formic acid or trifluoroacetic acid are often added to the water to control the pH and improve peak shape.
Q3: My pyridazine has a chiral center. How can I separate the enantiomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers of pyridazine derivatives. This requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® and Chiralpak®), are widely used and have proven effective for separating pyridazinone enantiomers.[3] The mobile phase is typically a mixture of hexane and an alcohol like ethanol or isopropanol.[3]
Q4: When should I use gradient elution versus isocratic elution?
A4:
-
Isocratic elution (using a constant mobile phase composition) is suitable for simple separations where the compounds of interest have significantly different Rf values.
-
Gradient elution (gradually increasing the polarity of the mobile phase over time) is more effective for complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good separation for less retained compounds.
Q5: How can I improve the recovery of my polar pyridazine compound?
A5: For polar pyridazines, especially those that are basic, peak tailing and poor recovery from silica gel columns are common. To improve this:
-
Add a small amount of triethylamine (0.1-1%) to your mobile phase to suppress the interaction with acidic silanol groups.
-
Consider using reverse-phase chromatography, where polar compounds often elute earlier and with better peak shape.
-
For highly polar and ionizable pyridazines, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography can be very effective.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography of a Moderately Polar Pyridazine Derivative
This protocol is a general guideline for purifying a pyridazine compound using standard silica gel chromatography.
1. Materials:
-
Crude pyridazine compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or dichloromethane)
-
TLC plates, chamber, and UV lamp
-
Glass chromatography column
-
Collection tubes
2. Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The optimal mobile phase should provide an Rf value of ~0.3 for the target compound and good separation from impurities.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle and add another layer of sand on top.
-
Drain the excess solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the proportion of the polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified pyridazine compound.
Protocol 2: Reverse-Phase HPLC for Polar Pyridazine Compounds
This protocol is a starting point for purifying polar, water-soluble pyridazine derivatives.
1. Materials:
-
Crude polar pyridazine compound
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
2. Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid (or TFA).
-
Solvent B: Acetonitrile (or methanol) with 0.1% formic acid (or TFA).
-
Degas both solvents before use.
-
-
Method Development:
-
Start with an isocratic elution (e.g., 70% A, 30% B) to determine the approximate retention time of your compound.
-
Develop a gradient method for optimal separation. A typical gradient might be from 95% A to 5% A over 20-30 minutes.
-
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a solvent mixture that is fully miscible with it. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the organic solvent.
-
Lyophilize or extract the compound from the aqueous phase.
-
Data Presentation
The following tables summarize purification data for various pyridazine derivatives from the literature.
Table 1: Normal-Phase Column Chromatography Data for Pyridazine Derivatives
| Compound Structure/Name | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Purity | Reference |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[4] | Silica Gel | Not specified | 94% | >95% (by NMR) | [4] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[4] | Silica Gel | Not specified | 58% | >95% (by NMR) | [4] |
| Phenyl-pyridazine derivative[5] | Silica Gel | Not specified | 71% | Pure by MP | [5] |
| Thienyl-pyridazine derivative[5] | Silica Gel | Not specified | 43% | Pure by MP | [5] |
| Tolyl-pyridazine derivative[5] | Silica Gel | Not specified | 51% | Pure by MP | [5] |
| 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines[6] | Silica Gel | Not specified | 53-70% | Not specified | [6] |
Table 2: Chiral HPLC Data for Pyridazinone Enantiomers
| Racemic Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Enantiomeric Excess (ee) | Reference |
| (±)-N-(4-Bromophenyl)-2-[5-methyl-6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl]acetamide[1] | Lux Amylose-2® | MeCN/IPA (90:10) | 1.0 | >99% | [1] |
| 4,5-disubstituted 3(2H)-pyridazinone derivatives[3] | Chiralcel OJ | Hexane/Ethanol/2-Propanol | Not specified | Not specified | [3] |
| 4,5-disubstituted 3(2H)-pyridazinone derivatives[3] | Chiralcel OF | Hexane/Ethanol/2-Propanol | Not specified | Not specified | [3] |
Visualizations
Caption: General workflow for pyridazine purification by column chromatography.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Preventing degradation of 3-Aminopyridazine hydrochloride during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Aminopyridazine hydrochloride during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Protection from light is also crucial to prevent photodegradation. For extended storage, refrigeration (2-8 °C) is advisable.
Q2: I've observed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as turning from white/off-white to a yellowish or brownish hue, can be an indicator of degradation. This is often due to oxidation or exposure to light and moisture. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in a solution can indicate several issues, including the formation of insoluble degradation products, precipitation of the compound due to low solubility in the chosen solvent, or microbial contamination. Ensure the solvent is appropriate and of high purity. If degradation is suspected, the solution should be discarded and a fresh one prepared from a pure, properly stored solid sample.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound, which contains an amino group and a pyridazine ring, the most probable degradation pathways include:
-
Oxidation: The amino group and the nitrogen atoms in the pyridazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[2]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the amino group could potentially undergo hydrolysis.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, moisture). 2. Prepare a fresh sample from a new or properly stored batch. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Decreased purity over time | The compound is degrading under the current storage conditions. | 1. Review and optimize storage conditions (see FAQ A1). 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
| Inconsistent experimental results | Degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If a stock solution must be stored, protect it from light and store at a low temperature (e.g., 2-8 °C). Assess its stability over the intended storage duration. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A C18 reversed-phase column is a common starting point.
2. Mobile Phase Preparation:
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
The pH of the aqueous buffer should be optimized to ensure good peak shape for the basic this compound.
-
Gradient elution may be necessary to separate all degradation products from the parent compound.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.
4. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[1][3][4][5]
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Maintain the solution at room temperature or a slightly elevated temperature for a specified period.
-
Withdraw samples at various time points, neutralize with an acid, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Withdraw samples at various time points and analyze by HPLC.
4. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 60 °C) in a calibrated oven.
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
Visualizations
Degradation Troubleshooting Logic
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. (PDF) N-Oxidation of 3-Aminopyridazine Derivatives [research.amanote.com]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 3-Aminopyridazine hydrochloride reactions
Welcome to the technical support center for 3-Aminopyridazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the hydrochloride salt of 3-aminopyridazine. It is typically a brown, crystalline solid with a melting point of approximately 175.5-176.5 °C. As a salt, it is readily soluble in water and protic solvents like ethanol. The presence of the amino group and the pyridazine ring makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly in medicinal chemistry.
Q2: Why is a base required when using this compound as a nucleophile?
This compound is a salt, meaning the amino group is protonated. To act as a nucleophile in reactions like palladium-catalyzed cross-couplings or reductive aminations, the free amino group (-NH2) is required. Therefore, a base must be added to the reaction mixture to deprotonate the ammonium salt and generate the active, neutral amine. Typically, at least one equivalent of base is needed for the deprotonation, with additional equivalents often required for the reaction mechanism itself (e.g., in Suzuki or Buchwald-Hartwig couplings).
Q3: What are the most common reactions where this compound is used?
The most common applications involve leveraging the amino group and the pyridazine core for further functionalization. These include:
-
Palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically by coupling a halogenated aminopyridazine with a boronic acid.
-
Buchwald-Hartwig Amination: To form C-N bonds by coupling the amino group with an aryl or heteroaryl halide.
-
-
Reductive Amination: To form secondary or tertiary amines by reacting the amino group with an aldehyde or ketone followed by reduction.
-
Amide Bond Formation: Acylation of the amino group to form amides, which can be key intermediates for various pharmaceutical compounds.
Q4: My reaction with a related chloro-aminopyridazine is showing low conversion. What are the initial parameters I should investigate?
For palladium-catalyzed cross-coupling reactions with chloro-aminopyridazines, low conversion is a common issue due to the relative strength of the C-Cl bond. Key parameters to investigate are:
-
Catalyst and Ligand: Ensure you are using a catalyst system known to be effective for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required.
-
Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu are often necessary.
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often needed to facilitate the oxidative addition step.
-
Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or THF are generally preferred. Ensure all reagents and solvents are dry.
Troubleshooting Low Conversion Rates
Low conversion is a frequent challenge in reactions involving aminopyridazine scaffolds. The following guides address specific reaction types.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is used to form C-C bonds. When using a halogenated aminopyridazine as a substrate, several issues can lead to low yields of the desired biaryl product.
Problem: Low yield of the desired 3-amino-6-arylpyridazine product.
This can be caused by several factors, including inefficient catalysis or side reactions. Below is a troubleshooting workflow and a table summarizing reaction conditions from literature for the closely related 3-amino-6-chloropyridazine.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-6-chloropyridazine | Various Arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 eq) | DME/Ethanol/H₂O | 80 | 23-65[1][2] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various Arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 14-28[2] |
Common Side Reactions and Solutions:
-
Homocoupling of Boronic Acid: Often caused by the presence of oxygen.
-
Hydrolysis to Pyridazinone: The pyridazine ring can be susceptible to hydrolysis at high temperatures in the presence of water and base.
-
Protodeboronation: The boronic acid can be replaced by a proton, rendering it inactive.
-
Solution: Use anhydrous conditions and aprotic solvents. Avoid using a large excess of the boronic acid.[2]
-
Guide 2: Buchwald-Hartwig Amination
This reaction is used to couple the amino group of 3-aminopyridazine with an aryl/heteroaryl halide. Low conversion can stem from catalyst inhibition or suboptimal reaction parameters.
Problem: Low yield of the desired N-aryl-3-aminopyridazine.
The basic nitrogen atoms on the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity. Overcoming this requires careful selection of the ligand and base.
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand. | Pd(0) is the active catalytic species. Pd(II) precatalysts are reduced in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., BINAP, DPPF, XPhos, RuPhos). | These ligands promote the reductive elimination step and can overcome catalyst inhibition by the pyridazine nitrogen atoms. Bidentate ligands can be particularly effective.[3] |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu, LHMDS, K₂CO₃, or Cs₂CO₃. | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[3] |
| Solvent | Anhydrous, aprotic solvents like Toluene, Dioxane, or THF. | Prevents catalyst deactivation and unwanted side reactions. |
| Temperature | 80 - 110 °C | Often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Guide 3: Reductive Amination
Reductive amination involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ. Low conversion is often due to inefficient imine formation or reduction.
Problem: Low conversion to the desired secondary or tertiary amine.
The nucleophilicity of 3-aminopyridazine and the stability of the intermediate imine are key factors.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Control: Imine formation is pH-dependent. The reaction is often acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. Addition of a mild acid like acetic acid can be beneficial.
-
Water Removal: The formation of an imine from an amine and a carbonyl compound produces water. Removing this water (e.g., with molecular sieves) can drive the equilibrium towards the imine product.
-
-
Select the Appropriate Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN): A classic choice that is selective for the imine over the carbonyl starting material, allowing for a one-pot reaction.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, also effective for one-pot reductive aminations.
-
Trichlorosilane (HSiCl₃): Can be used with a DMF catalyst and shows good functional group tolerance.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like methanol or ethanol are commonly used.
-
Temperature: Reactions are often run from room temperature up to around 55 °C.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 3-Aminopyridazine
This protocol is adapted from literature procedures for 3-amino-6-chloropyridazine.[2]
Materials:
-
Halogenated 3-aminopyridazine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (or a similar solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the halogenated 3-aminopyridazine, arylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., DME/Water 4:1) to the flask.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Context: Kinase Inhibition
Derivatives of 3-aminopyridazine are frequently explored as kinase inhibitors in drug discovery. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The diagram below illustrates a simplified signaling pathway where a kinase is a key component, representing a potential target for inhibitors derived from 3-aminopyridazine.
References
Validation & Comparative
A Comparative Guide to 3-Aminopyridazine Hydrochloride and 3-Amino-6-chloropyridazine in Suzuki Coupling
For researchers and professionals in drug development and synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds. This guide provides a comparative analysis of two pyridazine-based building blocks, 3-aminopyridazine hydrochloride and 3-amino-6-chloropyridazine, in the context of their utility and reactivity in Suzuki coupling reactions.
Core Reactivity Principles: A Tale of Two Substrates
The fundamental difference in the reactivity of this compound and 3-amino-6-chloropyridazine in Suzuki coupling lies in their chemical structures. The Suzuki reaction necessitates an electrophilic coupling partner, typically an organohalide or triflate, which can undergo oxidative addition to a palladium(0) catalyst.
3-Amino-6-chloropyridazine is an ideal substrate for Suzuki coupling. The chlorine atom at the 6-position of the pyridazine ring serves as an effective leaving group, enabling the catalytic cycle to proceed. The electron-deficient nature of the pyridazine ring further activates the C-Cl bond towards oxidative addition.
Conversely, This compound lacks a suitable leaving group for a standard Suzuki cross-coupling reaction. The pyridazine ring possesses C-H bonds which are generally unreactive under typical Suzuki conditions. The hydrochloride salt form is also not conducive to the basic conditions often employed in the reaction. Therefore, direct Suzuki coupling with this compound to form a biaryl compound is not a viable synthetic strategy. To utilize 3-aminopyridazine in a Suzuki-type reaction, it would first need to be functionalized with a suitable leaving group, such as a halide, at a specific position on the ring.
Performance in Suzuki Coupling: An Experimental Overview
Given the fundamental differences in their reactivity, a direct experimental comparison of the two compounds under the same Suzuki coupling conditions is not chemically meaningful. Instead, we present experimental data for the successful application of 3-amino-6-chloropyridazine in Suzuki coupling reactions with various boronic acids.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of 3-amino-6-chloropyridazine with different arylboronic acids, as reported in the literature.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent System | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 65 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 58 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 62 |
| 4 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 75 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 45 |
This data is a compilation of representative yields and conditions and may not reflect optimized procedures for each specific substrate.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine is provided below. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent mixture (e.g., DME and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent mixture (e.g., a 4:1 ratio of DME to water).
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen.
-
Under the inert atmosphere, add the palladium catalyst (5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[1]
Visualizing the Workflow and Chemical Logic
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling workflow and the logical comparison between the two compounds.
Caption: A typical workflow for the Suzuki coupling of 3-amino-6-chloropyridazine.
Caption: Logical comparison of reactivity in direct Suzuki coupling.
Conclusion
In the realm of Suzuki cross-coupling reactions, 3-amino-6-chloropyridazine is a valuable and reactive building block for the synthesis of a diverse range of 3-amino-6-arylpyridazines. Its utility is well-documented, and it serves as a reliable substrate under standard palladium-catalyzed conditions. In stark contrast, this compound is not a suitable substrate for direct Suzuki coupling due to the absence of a necessary leaving group. For researchers aiming to functionalize the 3-aminopyridazine core via Suzuki coupling, a preliminary step to introduce a halide or another suitable leaving group onto the pyridazine ring would be essential. This guide underscores the importance of understanding the fundamental principles of reactivity when selecting starting materials for complex organic transformations.
References
A Comparative Guide to the Synthesis of Substituted 3-Aminopyridazines
The 3-aminopyridazine scaffold is a crucial pharmacophore found in a multitude of biologically active molecules, driving significant interest in efficient and versatile synthetic methodologies. This guide provides a comparative analysis of prominent synthetic routes to substituted 3-aminopyridazines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy based on desired substitution patterns, scalability, and reaction efficiency. We will delve into classical and modern methods, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Key Synthetic Strategies at a Glance
Several core strategies have been developed for the synthesis of 3-aminopyridazines, each with its own set of advantages and limitations. The most prevalent methods include the condensation of dicarbonyl compounds with hydrazine, nucleophilic aromatic substitution on halopyridazines, and palladium-catalyzed cross-coupling reactions for further diversification. More contemporary approaches, such as one-pot multi-component reactions, offer increased efficiency and atom economy.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for three distinct and widely employed synthetic routes to substituted 3-aminopyridazines. This allows for a direct comparison of their performance and applicability.
| Parameter | Route 1: Dicarbonyl Condensation | Route 2: Nucleophilic Substitution | Route 3: Three-Component Reaction |
| Starting Materials | β-Ketonitrile, Hydrazine Hydrate | 3,6-Dichloropyridazine, Ammonia | Malononitrile, Arylglyoxal, Hydrazine Hydrate |
| Reaction Type | Condensation/Cyclization | Nucleophilic Aromatic Substitution | One-pot Condensation/Cyclization |
| Key Reagents | Acid or Base catalyst | Dioxane or Polyether | Ethanol, Water |
| Reaction Conditions | Reflux | 100-180°C, often under pressure | Room temperature |
| Reported Yield | Variable, generally moderate to good | Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)[1] | Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1] |
| Product Scope | Broad scope for substituted 3-aminopyridazines | Substituted 3-aminopyridazines from corresponding chloropyridazines | Primarily 3-amino-5-arylpyridazine-4-carbonitriles[1] |
| Advantages | - Versatile starting materials- Direct formation of the amino-substituted ring | - Readily available starting material- Scalable process[1] | - High atom economy- Mild reaction conditions- Simple procedure[1] |
| Disadvantages | - Regioselectivity can be an issue with unsymmetrical dicarbonyls- May require optimization | - Use of high temperatures and pressures- Potential for side reactions[1] | - Limited to arylglyoxals- May require optimization for different substrates[1] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed, enabling researchers to replicate these methods.
Route 1: Dicarbonyl Condensation with Hydrazine
This generalized protocol is analogous to the Knorr pyrazole synthesis, adapted for pyridazines.[1]
Materials:
-
β-Ketonitrile (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-ketonitrile (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminopyridazine.[1]
Route 2: Nucleophilic Substitution of 3,6-Dichloropyridazine
This protocol is based on the amination of the commercially available 3,6-dichloropyridazine.[1][2]
Materials:
-
3,6-Dichloropyridazine (1 g, 6.71 mmol)
-
Aqueous ammonia (8 mL)
-
1,4-Dioxane (2 mL)
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[1]
-
Seal the vessel and heat the reaction mixture to 100°C.[1] Industrial processes may utilize temperatures ranging from 30-180°C.[3]
-
Maintain the temperature and stir the mixture overnight.[1]
-
After cooling the reaction mixture to room temperature, a solid product should be present.
-
Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.[1]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.[2][3]
Route 3: One-Pot Three-Component Synthesis
This method provides an efficient and atom-economical route to highly functionalized 3-aminopyridazines at room temperature.[1]
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Ethanol/Water (1:1, 3 mL)
Procedure:
-
In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).[1]
-
To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.[1]
-
Continue stirring the reaction mixture at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.[1]
Diversification via Suzuki-Miyaura Cross-Coupling
Substituted 3-aminopyridazines, such as 3-amino-6-chloropyridazine, are excellent precursors for further functionalization using palladium-catalyzed cross-coupling reactions.[4]
Materials:
-
3-Amino-6-chloropyridazine (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (5 mol%), and base (2 mmol).
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-amino-6-arylpyridazine.
Reaction Pathway Visualizations
The following diagrams illustrate the fundamental transformations in the discussed synthetic routes.
Caption: Dicarbonyl condensation route to 3-aminopyridazines.
Caption: Nucleophilic substitution for 3-aminopyridazine synthesis.
Caption: One-pot three-component synthesis workflow.
Caption: Suzuki-Miyaura cross-coupling for diversification.
Conclusion
The synthesis of substituted 3-aminopyridazines can be achieved through a variety of effective methods. The choice of synthetic route is highly dependent on the desired substitution pattern, available starting materials, and the scale of the reaction. Classical methods such as dicarbonyl condensation and nucleophilic substitution remain valuable for accessing a range of derivatives. For rapid access to highly functionalized products under mild conditions, the three-component reaction presents an attractive alternative. Furthermore, palladium-catalyzed cross-coupling reactions on readily available chloro-substituted 3-aminopyridazines provide a powerful tool for generating chemical diversity, which is of paramount importance in drug discovery and development. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.
References
Efficacy of 3-Aminopyridazine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, due to their critical role in cell signaling, are attractive therapeutic targets. The 3-aminopyridazine scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 3-aminopyridazine derivatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of 3-Aminopyridazine Derivatives
The inhibitory activity of 3-aminopyridazine derivatives has been evaluated against a range of kinases. The following table summarizes the in vitro potency (IC50 or Ki) of selected compounds against their primary targets. Lower values indicate higher potency.
| Compound Class | Derivative Example | Target Kinase(s) | Potency (nM) | Reference(s) |
| 3-Aminopyridin-2-one | 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora A | 130 (Ki) | [1] |
| Aurora B | 30 (Ki) | [1] | ||
| MPS1 | 480 (Ki) | [1] | ||
| 3-Aminopyrid-2-one | Compound 7v | ITK | 7 (Ki) | [2] |
| 3-Aminopyrazolopyrazine | Compound 6h | SYK | 25 (IC50) | [3] |
| 3-Amino-pyrazine-2-carboxamide | Compound 18i | FGFR1 | 1.88 (IC50, µM) | [4] |
| FGFR2 | 3.02 (IC50, µM) | [4] | ||
| FGFR3 | 2.34 (IC50, µM) | [4] | ||
| FGFR4 | 12.58 (IC50, µM) | [4] | ||
| 3,6-Disubstituted Pyridazine | Compound 9e | JNK1 | (Downregulation) | [5][6] |
| 3-Oxo-2,3-dihydropyridazine | Compound 22 | ITK | 190 (IC50) | [7] |
Key Signaling Pathways
The targeted kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases can disrupt aberrant signaling in disease states.
Caption: Simplified FGFR signaling pathway leading to cell proliferation.
Caption: The JNK signaling cascade in response to cellular stress.
Experimental Protocols
Accurate assessment of kinase inhibition is critical for structure-activity relationship (SAR) studies. Below are detailed methodologies for a common in vitro kinase assay and a general workflow for inhibitor screening.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for quantifying kinase activity and the potency of inhibitors.[2][6]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (3-aminopyridazine derivatives) dissolved in DMSO
-
Detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665
-
Stop solution (EDTA in detection buffer)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 3-aminopyridazine derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 4 µL of the kinase solution (diluted in assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate (at their Km concentrations, also in assay buffer). e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 10 µL of the stop solution containing the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665). b. Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
General Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the identification and characterization of novel kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Alternative reagents to 3-Aminopyridazine hydrochloride for pyridazine synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthesis of this heterocyclic system is a cornerstone of many drug discovery programs. While 3-aminopyridazine hydrochloride serves as a valuable building block, a variety of alternative reagents and synthetic strategies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
Core Synthetic Strategies and Key Reagent Classes
The most prevalent and versatile methods for constructing the pyridazine ring involve the condensation of a four-carbon backbone with a hydrazine-based reagent.[5][6] The primary alternatives to using a pre-functionalized aminopyridazine revolve around the choice of these two core components.
Key Alternative Reagent Classes:
-
1,4-Dicarbonyl Compounds: This is the most common and direct approach, where 1,4-dicarbonyl compounds (or their synthetic equivalents) react with hydrazine or its derivatives to form the pyridazine ring.[6][7][8] The choice of dicarbonyl substrate directly influences the substitution pattern of the final product.
-
γ-Ketoacids and Esters: These reagents react with hydrazines to form pyridazinones, which are important intermediates that can be further functionalized.[5][7] This method is particularly useful for accessing pyridazine derivatives with a carbonyl group on the ring.
-
Maleic Anhydride Derivatives: Condensation of substituted maleic anhydrides with hydrazine is a robust method for synthesizing pyridazinediones.[9]
-
Tetrazines: In an inverse-electron-demand Diels-Alder reaction, tetrazines can react with various dienophiles (like alkynes) to yield pyridazines after the elimination of nitrogen.[10][11] This method offers a distinct pathway with unique regiochemical outcomes.[11]
-
β,γ-Unsaturated Hydrazones: Copper-catalyzed cyclization of these readily available starting materials provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the aromatic pyridazine.[10][12]
Comparative Analysis of Pyridazine Synthesis Routes
The selection of a synthetic route depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following table summarizes the key performance indicators for the major alternative strategies.
| Parameter | Route 1: 1,4-Dicarbonyl Condensation | Route 2: γ-Ketoacid Cyclization | Route 3: Tetrazine [4+2] Cycloaddition | Route 4: Nucleophilic Substitution |
| Starting Materials | 1,4-Diketones, Hydrazine Hydrate | γ-Ketoacids, Hydrazine Hydrate | Substituted Tetrazines, Alkynes | 3,6-Dichloropyridazine, Amines |
| Reaction Type | Condensation/Cyclization | Condensation/Cyclization | Inverse Demand Diels-Alder | Nucleophilic Aromatic Substitution |
| Key Reagents | Acetic Acid or Ethanol (solvent) | Acidic or Basic catalyst | Often catalyst-free, heat | Dioxane, heat, often pressure |
| Reaction Conditions | Room temperature to reflux[9] | Reflux | Elevated temperatures | 100-180°C, sealed vessel[13] |
| Reported Yield | Good to excellent | Moderate to good | Good to excellent[11] | Moderate to good (e.g., 62%)[13] |
| Product Scope | Broad scope for alkyl/aryl substituted pyridazines[6] | Primarily pyridazinones and derivatives[5] | Highly functionalized pyridazines[10][11] | Substituted 3-aminopyridazines |
| Advantages | - Most common and direct method- Readily available starting materials | - Direct access to pyridazinone core- Versatile for further functionalization | - High regiocontrol[10]- Access to complex substitution patterns | - Scalable process- Reliable for specific amination |
| Disadvantages | - Unsymmetrical diketones can lead to regioisomers- Requires oxidation for aromaticity[7] | - Limited to pyridazinone products | - Tetrazine synthesis can be multi-step | - High temperatures/pressures required- Limited to available halopyridazines |
Experimental Protocols
The following are representative, generalized protocols for key synthetic methods. Researchers should consult the primary literature for substrate-specific optimization.
Protocol 1: Synthesis of a 3,6-Disubstituted Pyridazine via 1,4-Diketone Condensation
This protocol is a classic approach for forming the pyridazine ring from a saturated 1,4-diketone and hydrazine.[7][8]
-
Materials: Saturated 1,4-diketone (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol or Acetic Acid.
-
Procedure:
-
Dissolve the 1,4-diketone in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically forms a dihydropyridazine intermediate.[8]
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
For oxidation to the aromatic pyridazine, an oxidizing agent such as chromium trioxide in acetic acid or simply exposure to air during workup may be sufficient, depending on the substrate.[5]
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a 3-Aminopyridazine Derivative via Nucleophilic Substitution
This method details the amination of a halogenated pyridazine, a common strategy for introducing amino groups.[13]
-
Materials: 3,6-Dichloropyridazine (1.0 eq), Aqueous ammonia (or other amine), 1,4-Dioxane.
-
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.
-
Seal the vessel securely and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Maintain the temperature and continue stirring overnight (12-16 hours).
-
After cooling the reaction mixture to room temperature, a solid product will typically precipitate.
-
Collect the solid by filtration and wash with cold water or a suitable solvent.
-
The resulting product, such as 3-amino-6-chloropyridazine, can be used for further functionalization (e.g., Suzuki coupling).[14]
-
Visualizing Synthetic and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Logical workflow for pyridazine synthesis strategies.
Pyridazine derivatives are frequently designed as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridazine-based drug could act.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [almerja.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validating the Structure of 3-Aminopyridazine Hydrochloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction pathways originating from 3-aminopyridazine hydrochloride and its derivatives. It offers a detailed examination of product structures, reaction yields, and the analytical techniques required for their validation. The information presented is intended to assist researchers in selecting optimal synthetic routes and in the accurate characterization of their target molecules.
Comparative Analysis of Reaction Products
The functionalization of the 3-aminopyridazine core is a key strategy in the development of novel therapeutic agents. Three common synthetic transformations—cyclization, diazotization, and cross-coupling—offer diverse pathways to a wide array of derivatives. Below is a comparative summary of these methods, highlighting their respective products and typical yields.
| Reaction Type | Starting Material Example | Reagents | Product Example | Reported Yield (%) | Reference |
| Cyclization | 3-Aminopyridazine | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate, Acetic Acid, Sodium Acetate | 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine | 93 | [1] |
| Diazotization-Coupling | 3-Aminopyridine | 1. HCl, NaNO2 (0-5°C) 2. Malononitrile, Sodium Acetate | 2-(pyridin-3-yl)hydrazono)malononitrile | Not specified | [2] |
| Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine | (Hetero)arylboronic acids, Pd(PPh3)4, Na2CO3 | 3-Amino-6-(hetero)arylpyridazines | Fair to low (e.g., 14-28% for similar systems) | [3][4] |
| Nucleophilic Substitution | 3,6-Dichloropyridazine | Aqueous ammonia, 1,4-Dioxane | 3-Amino-6-chloropyridazine | 62 | [5] |
Experimental Protocols
Accurate structural validation is paramount in chemical synthesis. The following sections provide detailed experimental protocols for the synthesis and characterization of 3-aminopyridazine derivatives.
Synthesis of 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine (Cyclization)
Materials:
-
3-Aminopyridazine
-
Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
Procedure:
-
A mixture of 3-aminopyridazine (1 mmol), methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate (1 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid is heated at reflux.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent.
Diazotization of this compound and Subsequent Coupling
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Malononitrile (or other active methylene compound)
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
This compound (1 mmol) is dissolved in a minimal amount of water and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath.[2][6]
-
A solution of sodium nitrite (1.1 mmol) in cold water is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C.[6]
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, malononitrile (1 mmol) and sodium acetate (3 mmol) are dissolved in ethanol and cooled in an ice bath.[2]
-
The cold diazonium salt solution is added slowly to the malononitrile solution with vigorous stirring.
-
The reaction is stirred for an additional hour in the ice bath. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.
Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M Aqueous Sodium Carbonate solution
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh3)4 (5 mol%).[3][4]
-
The vessel is purged with nitrogen gas.
-
A solvent mixture of DME, ethanol, and 2 M aqueous sodium carbonate is added.[4]
-
The reaction mixture is heated at 80 °C under a nitrogen atmosphere and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structure Validation
The synthesized compounds are characterized using a combination of spectroscopic methods to confirm their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all protons in the molecule. Characteristic chemical shifts and coupling constants are used to assign the structure. For example, in pyrimido[1,2-b]pyridazine derivatives, the protons on the pyridazine and pyrimidine rings will have distinct signals.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of carbonyl carbons, aromatic carbons, and aliphatic carbons are diagnostic. For instance, the ¹³C NMR spectrum of 3-amino-6-chloropyridazine shows distinct signals for the carbon atoms of the pyridazine ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) confirms the molecular formula. The fragmentation patterns of pyridazine derivatives often involve the loss of small molecules like N₂, HCN, or side chains, providing clues to the compound's structure.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For example, the presence of an amino group (-NH₂) can be confirmed by characteristic N-H stretching vibrations, while a carbonyl group (C=O) will show a strong absorption band in the region of 1650-1750 cm⁻¹.
Visualizing a Relevant Biological Pathway
Derivatives of 3-aminopyridazine have been identified as antagonists of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, a key player in inhibitory neurotransmission in the central nervous system. The following diagram illustrates the GABAergic synapse and the mechanism of action of GABAA receptors.
Caption: GABAergic synapse and the antagonistic action of 3-aminopyridazine derivatives.
Experimental Workflow for Structure Validation
The following diagram outlines a typical workflow for the synthesis and structural validation of a novel 3-aminopyridazine derivative.
Caption: Workflow for synthesis and structural validation of 3-aminopyridazine derivatives.
References
A Comparative Guide to Palladium Catalysts for 3-Aminopyridazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 3-aminopyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Palladium-catalyzed cross-coupling reactions are paramount for the synthesis of derivatives of this heterocycle. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 3-aminopyridazine and its analogs, supported by experimental data from relevant literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For substrates like 3-amino-6-chloropyridazine, the selection of an appropriate palladium catalyst and ligand is crucial to overcome the challenges associated with coupling an electron-rich chloro-heteroarene.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | Effective for analogous aminopyridines.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | >90 | High-yielding system for challenging chloro-heterocycles.[2] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80-90 | 2-12 | High | A robust and common pre-catalyst.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50-65 | 16 | Moderate | Effective for resin-supported chloropyrimidines.[1] |
Note: Data is compiled from studies on 3-amino-6-chloropyridazine and closely related chloro-aminopyridine analogs. Yields are representative and can vary based on the specific boronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine
This protocol is a general guideline based on established methods for similar substrates.[2][4]
Materials:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol% Pd)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene and water, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precursor and ligand under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl aminopyridazines. The use of bulky, electron-rich phosphine ligands is critical to facilitate the catalytic cycle and achieve high coupling efficiency, especially with less reactive chloro-heterocycles.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71-95 | Outstanding for secondary amines with 3-halo-2-aminopyridines.[5] |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | 66-90 | Excellent for primary amines with 3-halo-2-aminopyridines.[5] |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 - 2 | Good to Excellent | A highly active and versatile catalyst system.[6] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 12-24 | High | A second-generation catalyst, effective for a range of amines.[7] |
Note: Data is extrapolated from studies on 3-halo-2-aminopyridines, which are structurally similar to halo-aminopyridazines.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated 3-Aminopyridazine
This protocol is adapted from methodologies developed for the amination of related heteroaryl halides.[5][6]
Materials:
-
Halogenated 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine, 1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos or BrettPhos, 2-4 mol%)
-
Base (e.g., LiHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the halogenated 3-aminopyridazine and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 65 °C for THF or 100 °C for Toluene).
-
Stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a diverse range of alkynyl-substituted 3-aminopyridazines.
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Optimized conditions for 2-amino-3-bromopyridines.[8] |
| PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | 80-100 | 0.5-2 | Moderate to Excellent | Copper-free conditions, effective for aryl chlorides.[9] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 2-6 | High | Classic conditions, often reliable.[3] |
Note: Data is based on studies with 2-amino-3-bromopyridines and other aryl halides, providing a strong starting point for 3-aminopyridazine substrates.
Experimental Protocol: Sonogashira Coupling of a Halogenated 3-Aminopyridazine
This protocol is based on an optimized procedure for the Sonogashira coupling of aminopyridines.[8]
Materials:
-
Halogenated 3-aminopyridazine (e.g., 3-amino-6-bromopyridazine, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Co-catalyst (CuI, 5.0 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI.
-
Add the degassed solvent and stir for 30 minutes.
-
Add the halogenated 3-aminopyridazine, terminal alkyne, and base.
-
Heat the reaction mixture to 100 °C for 3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Process and Key Parameters
To further aid in the understanding and execution of these reactions, the following diagrams illustrate a typical experimental workflow and the critical parameters that influence the outcome of palladium-catalyzed 3-aminopyridazine coupling reactions.
Caption: General experimental workflow for palladium-catalyzed coupling.
Caption: Key factors influencing palladium-catalyzed coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Performance of 3-Aminopyridazine Hydrochloride in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3-Aminopyridazine hydrochloride in various solvent systems, alongside alternative aminopyridine and aminopyridazine derivatives. The information is intended to assist in optimizing experimental conditions, from organic synthesis to biological assays.
Executive Summary
This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Its hydrochloride salt form generally enhances its solubility in aqueous media, a crucial factor for its application in biological systems and various chemical reactions.[1] This guide explores its solubility profile in comparison to other relevant compounds and details its role in key biological pathways.
Solubility Profile and Comparison
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its hydrochloride salt structure suggests good solubility in polar solvents, particularly water. The following table summarizes the available solubility data for this compound and its alternatives. It is important to note that for this compound, the data is largely qualitative, and experimental determination is recommended for precise applications.
Table 1: Solubility of this compound and Alternatives
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| This compound | Water | Soluble | Not Specified | [1] |
| Ethanol/Pentane | Crystalline solid forms from this system (Melting Point: 175.5-176.5 °C) | Not Specified | ||
| 2-Aminopyridine | Water | 1-5 g/100 mL | 19 | |
| Ethanol | Soluble | Not Specified | ||
| 4-Aminopyridine | Water | 112 g/L | 20 | [2][3] |
| Ethanol | Very Soluble | Not Specified | [2][3] | |
| Methanol, Acetone, THF, Isopropanol, Acetonitrile, DMF, DMSO | Soluble | Not Specified | [2][3] | |
| 6-Chloro-3-aminopyridazine | DMSO | Slightly Soluble | Not Specified | [4] |
| Methanol | Slightly Soluble (with heating) | Not Specified | [4] | |
| Water | 1 g/L | 20 | [5] |
Note: The solubility of hydrochloride salts is generally pH-dependent.
Performance in Synthetic Applications
3-Aminopyridazine and its derivatives are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form more complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction. The reactivity of halopyridazines in this reaction is influenced by the position of the halogen and other substituents. For instance, in unsymmetrical 4-substituted-3,6-dichloropyridazines, the reaction predominantly occurs at the C6 position.[6] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond.[7]
General Experimental Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridazine:
-
In a reaction vessel, combine the halogenated pyridazine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Signaling Pathways
This compound and related aminopyridines have shown significant potential in the treatment of neurological disorders and cancer. Their mechanisms of action are believed to involve the modulation of key signaling pathways.
Role in Neurological Disorders: Potassium Channel Blockade
Aminopyridines, including isomers like 4-aminopyridine, are known to function as non-selective blockers of voltage-gated potassium channels (Kv channels).[8][9][10] In demyelinated neurons, the exposure of these channels leads to an excessive leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, aminopyridines can help to restore nerve impulse conduction. This mechanism is the basis for the use of dalfampridine (a slow-release form of 4-aminopyridine) in improving walking in patients with multiple sclerosis.[8]
Role in Cancer Therapy: Ribonucleotide Reductase Inhibition
Derivatives of 3-aminopyridine have been investigated as potent inhibitors of ribonucleotide reductase (RR).[11] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[12][13] By inhibiting RR, these compounds deplete the pool of deoxyribonucleotides, leading to the cessation of DNA replication and ultimately, cell death, particularly in rapidly proliferating cancer cells. One such derivative, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been evaluated in clinical trials for its anticancer activity.[11]
Experimental Protocols
Determination of Solubility (Isothermal Shake-Flask Method)
This protocol provides a general framework for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.
-
Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visible.
-
After reaching equilibrium, allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Calculate the solubility of the compound in the solvent, expressed in units such as g/100 mL or mol/L.
Conclusion
This compound is a valuable chemical entity with significant potential in drug development. While its solubility in aqueous solutions is a key advantage, precise quantitative data across a range of solvents would further enhance its utility. Its mechanisms of action, through potassium channel blockade in neurological disorders and ribonucleotide reductase inhibition in cancer, provide a solid foundation for further research and development of novel therapeutics. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the performance of this and related compounds in their specific applications.
References
- 1. CAS 89203-22-5: this compound [cymitquimica.com]
- 2. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 3. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to 3-Aminopyridazine and 3-Aminopyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the resulting bioactive molecules. Among the myriad of heterocyclic building blocks, 3-aminopyridine and 3-aminopyridazine have emerged as versatile starting materials for the development of novel therapeutics. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between 3-aminopyridine and 3-aminopyridazine lies in their core heterocyclic structures. 3-Aminopyridine features a single nitrogen atom in the pyridine ring, while 3-aminopyridazine contains two adjacent nitrogen atoms in a pyridazine ring. This seemingly subtle distinction has significant implications for the electronic properties, reactivity, and ultimately the biological activity of their derivatives.
| Property | 3-Aminopyridazine | 3-Aminopyridine |
| Molecular Formula | C₄H₅N₃ | C₅H₆N₂ |
| Molecular Weight | 95.10 g/mol | 94.11 g/mol |
| Melting Point | 175-178 °C | 60-63 °C[1] |
| Boiling Point | Decomposes | 248 °C[2] |
| Appearance | Light brown to brown solid | White to yellow-brown crystals[3] |
| pKa | ~3.6 (of the pyridazine ring) | 6.04 (of the pyridinium ion) |
The additional nitrogen atom in the pyridazine ring renders it more electron-deficient than the pyridine ring. This influences the basicity of the amino group and the overall reactivity of the molecule, opening up distinct avenues for chemical modification and biological interactions.
Performance in the Synthesis of Bioactive Molecules
Both 3-aminopyridine and 3-aminopyridazine serve as valuable synthons for a diverse range of bioactive compounds. The choice between them often depends on the desired therapeutic target and the synthetic route envisioned.
3-Aminopyridine: A Scaffold for Neurological and Antimicrobial Agents
3-Aminopyridine is a well-established building block in pharmaceutical chemistry, most notably for its role in targeting ion channels.[4][5] Its derivatives have found applications in treating neurological disorders and have also shown promise as antimicrobial and anticancer agents.[4]
Table 1: Synthesis and Bioactivity of 3-Aminopyridine Derivatives
| Derivative | Therapeutic Area | Synthesis Yield (%) | Biological Activity (IC₅₀/MIC) | Reference |
| 3,4-Diaminopyridine | Neuromuscular Disorders (Potassium Channel Blocker) | ~60-70% (from 3-amino-4-nitropyridine) | Apparent K_d: 5.8 µM (external), 0.7 µM (internal) on squid axon K+ channels | [6] |
| 3-fluoro-5-methylpyridin-4-amine | Neurological Disorders (Potassium Channel Blocker) | Not explicitly stated | IC₅₀ = 36.2 ± 2.5 µM (CYP2E1 inhibition) | [7] |
| Aminopyridine-thiourea derivatives | Antidiabetic (α-glucosidase inhibitors) | Not explicitly stated | IC₅₀ ranges from 24.62 ± 0.94 to 142.18 ± 2.63 μM | [8] |
3-Aminopyridazine: A Gateway to CNS-Active and Antimicrobial Compounds
The 3-aminopyridazine scaffold is a key component in a variety of compounds targeting the central nervous system (CNS), including those with antidepressant, serotonergic, and dopaminergic activities.[4] Furthermore, its derivatives have been explored as GABA-A receptor antagonists and antimicrobial agents.
Table 2: Synthesis and Bioactivity of 3-Aminopyridazine Derivatives
| Derivative | Therapeutic Area | Synthesis Yield (%) | Biological Activity (IC₅₀/Ki) | Reference |
| Minaprine | Antidepressant | Not explicitly stated | Dual dopaminomimetic and serotoninomimetic activity | [4] |
| SR 95103 | GABA-A Receptor Antagonist | Not explicitly stated | Apparent Ki of 2.2 µM for [³H]GABA displacement | [9] |
| 3-Amino-6-arylpyridazines | Various (intermediates) | 23-65% (Suzuki-Miyaura coupling) | - | [3] |
| N-substituted 3-aminopyrazine-2-carboxamides* | Antimycobacterial | 16-91% | MIC against M. tuberculosis H37Rv: 12.5 µg/mL (for compound 17) | [10][11] |
*Note: While technically a pyrazine, the data is included due to the structural similarity and relevance to amino-diazine systems.
Experimental Protocols
Synthesis of 3-Aminopyridine via Hofmann Rearrangement
This protocol describes the synthesis of 3-aminopyridine from nicotinamide using the Hofmann rearrangement.[1][2][12]
Materials:
-
Nicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium chloride (NaCl)
-
Ether
-
Benzene
-
Ligroin
-
Norit (activated carbon)
-
Sodium hydrosulfite
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of NaOH in 800 ml of water.
-
With stirring, add 95.8 g (0.6 mole) of bromine to the solution.
-
Once the temperature reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.
-
After 15 minutes, replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.
-
Cool the solution to room temperature and saturate it with NaCl.
-
Extract the product with ether using a continuous extractor for 15-20 hours.
-
Dry the ether extract over NaOH pellets, filter, and remove the ether by distillation.
-
The crude product crystallizes on cooling (yield: 39-41 g, 85-89%).
-
Recrystallize the crude product from a mixture of benzene and ligroin with Norit and sodium hydrosulfite to obtain white crystals of 3-aminopyridine (yield: 28-30 g, 61-65%).
Synthesis of 3-Amino-6-chloropyridazine via Nucleophilic Substitution
This protocol is adapted from procedures for the amination of 3,6-dichloropyridazine.[13][14]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia
-
1,4-Dioxane
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 equivalent) with an excess of aqueous ammonia in 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-180°C overnight with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration. Further purification can be achieved by recrystallization.
Signaling Pathways and Mechanisms of Action
The distinct electronic nature of the pyridine and pyridazine rings leads to derivatives that interact with different biological targets and signaling pathways.
3-Aminopyridine Derivatives as Potassium Channel Blockers
Derivatives of 3-aminopyridine, such as 3,4-diaminopyridine, are known to function as potassium channel blockers.[5][6] This action is crucial for their therapeutic effects in certain neurological conditions. By blocking voltage-gated potassium channels on nerve membranes, these compounds prolong the duration of the action potential. This leads to an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminopyridazine Hydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminopyridazine hydrochloride, a compound that, while crucial in synthesis, requires careful management due to its potential hazards. The following procedures are based on established safety protocols for analogous compounds and are designed to provide clear, actionable guidance.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not identified; therefore, the following guidance is modeled on the disposal procedures for the closely related and hazardous compound, 3-Aminopyridine. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in general laboratory trash or down the drain.[2]
-
Container Management :
-
Keep the this compound waste in its original container if possible, or in a clearly labeled, compatible, and tightly sealed container.
-
Do not mix with other waste materials to avoid unforeseen chemical reactions.
-
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
All disposal activities must be conducted in accordance with local, regional, and national regulations. Dispose of the contents and container to an approved waste disposal plant.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Navigating the Safe Handling of 3-Aminopyridazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Aminopyridazine hydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] While specific toxicity data for the hydrochloride salt is not extensively detailed in the provided search results, the closely related compound 3-Aminopyridine is known to be toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3][4] Therefore, a cautious approach is warranted.
Hazard Summary:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
| Analog Data (3-Aminopyridine) | Toxic if swallowed, in contact with skin, or inhaled |
| Analog Data (3-Aminopyridine) | Causes skin irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on available safety data sheets.
Recommended Personal Protective Equipment:
| Body Part | Recommended Protection |
| Eyes/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1] |
| Skin | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] Boots and other protective clothing to prevent contact.[4] |
| Respiratory | If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[4] |
Experimental Workflow: Handling and Disposal
Proper handling and disposal are crucial for laboratory safety and environmental protection. The following workflow diagram and procedural steps provide a clear guide for managing this compound from receipt to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1]
-
Put on all required personal protective equipment (PPE) as detailed in the table above.[1][4]
-
Prepare the workspace by ensuring it is clean, and all necessary equipment is readily available.
-
-
Handling:
-
Weighing: When weighing the solid compound, avoid the formation of dust and aerosols.[1] Use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][4]
-
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate personnel to a safe area.[1] Avoid dust formation.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus.[1]
-
First Aid:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] This material may be classified as hazardous waste due to toxicity.[2] |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, filter paper, containers) should be treated as hazardous waste and disposed of accordingly. |
| Empty Containers | Do not reuse empty containers. Dispose of them in the same manner as the unused product. |
By adhering to these safety protocols and operational plans, laboratory professionals can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
